Antifungal agent 71
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H16F5N5OS |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[[4-[5-[(2,6-difluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H16F5N5OS/c1-12-29-18(22(25,26)27)9-19(30-12)28-10-13-5-7-14(8-6-13)20-31-32-21(33-20)34-11-15-16(23)3-2-4-17(15)24/h2-9H,10-11H2,1H3,(H,28,29,30) |
InChI Key |
ZXGXAIHBZZENJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)C3=NN=C(O3)SCC4=C(C=CC=C4F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Antifungal Agent 71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel class of antifungal compounds, exemplified by the conceptual "Antifungal Agent 71." This agent, a conjugate of pyrazole and 1,3,4-oxadiazole moieties, represents a promising scaffold in the development of new therapeutics against a range of fungal pathogens. This guide details the synthetic pathways, quantitative antifungal activity, and the proposed mechanism of action, supported by detailed experimental protocols and data visualizations to facilitate further research and development in this area.
Introduction
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing pyrazole and 1,3,4-oxadiazole rings, have garnered significant attention due to their broad spectrum of biological activities, including potent antifungal properties. This guide focuses on a representative molecule, herein designated "this compound," which embodies the structural convergence of these two key pharmacophores. We will explore its synthesis, in vitro efficacy, and its putative role as an inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Synthesis of this compound
The synthesis of this compound, chemically described as 2-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, is a multi-step process that begins with the construction of the pyrazole core, followed by its linkage to the 1,3,4-oxadiazole ring.
Synthetic Pathway
The logical flow of the synthesis is depicted in the diagram below, starting from commercially available reagents.
Experimental Protocol: Synthesis of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Step 1: Synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and add methylhydrazine (1.0 eq) dropwise.
-
Continue stirring at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.
Step 2: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
-
Dissolve ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) and heat the mixture at reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, during which the product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide.
Step 3: Synthesis of N'-(4-Fluorobenzoyl)-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide
-
Suspend 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude intermediate, which can be used in the next step without further purification.
Step 4: Synthesis of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (this compound)
-
To the crude N'-(4-fluorobenzoyl)-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide from the previous step, add phosphorus oxychloride (POCl₃) (5.0 eq) slowly at 0°C.
-
Heat the reaction mixture at reflux for 3-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain this compound.
Antifungal Activity
The in vitro antifungal activity of pyrazole-1,3,4-oxadiazole derivatives has been evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for antifungal potency.
Quantitative Antifungal Data
The following table summarizes the reported MIC values for a series of pyrazole-oxadiazole analogs against various fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Analog 1 | Candida albicans | 25-55 | Fluconazole | 8-16 |
| Aspergillus niger | 25-55 | Nystatin | 12.5-25 | |
| Fusarium oxysporum | 25-55 | Nystatin | 12.5-25 | |
| Analog 2 | Candida albicans | 32 | Fluconazole | >64 |
| Analog 3 | Valsa mali | 1.89 | Boscalid | >50 |
| Sclerotinia sclerotiorum | 0.78 | Boscalid | 1.56 | |
| Analog 4 | Rhizoctonia solani | 0.37 | Carbendazim | 0.5 |
Note: The data presented is a compilation from multiple sources and represents the range of activities observed for this class of compounds.[1][2][3]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Dissolve the test compound (this compound) and a standard antifungal drug (e.g., fluconazole) in DMSO to create a stock solution.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted antifungal agents.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity.
-
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for many azole-containing antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, impaired cell growth, and ultimately cell death.
Ergosterol Biosynthesis Pathway and Site of Inhibition
The diagram below illustrates the key steps in the ergosterol biosynthesis pathway and highlights the proposed target of this compound.
This compound is hypothesized to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition blocks the conversion of lanosterol to 14-demethylated sterols, leading to the accumulation of toxic sterol intermediates and the depletion of ergosterol in the fungal cell membrane.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
-
Fungal Culture and Treatment:
-
Grow the fungal cells (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
Expose the cells to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a no-drug control.
-
Incubate for a defined period (e.g., 16 hours) at 35°C with shaking.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile distilled water.
-
Add an alcoholic potassium hydroxide solution to the cell pellet and incubate at 80°C for 1 hour to saponify the cellular lipids.
-
After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Quantification of Ergosterol:
-
Scan the absorbance of the heptane layer from 240 to 300 nm using a spectrophotometer.
-
Ergosterol exhibits a characteristic four-peaked curve in this range. The presence of ergosterol is indicated by a peak at 281.5 nm and two shoulders at approximately 270 and 290 nm.
-
Calculate the ergosterol content based on the absorbance values at these specific wavelengths. A reduction in the characteristic peaks in the treated samples compared to the control indicates inhibition of ergosterol biosynthesis.
-
Conclusion
The conceptual "this compound," a pyrazole-1,3,4-oxadiazole conjugate, represents a promising scaffold for the development of novel antifungal therapeutics. Its straightforward synthesis, potent in vitro activity against a range of fungal pathogens, and its proposed mechanism of action targeting the validated ergosterol biosynthesis pathway make it an attractive candidate for further investigation. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective treatments for fungal infections. Further studies, including in vivo efficacy, toxicity profiling, and detailed structure-activity relationship (SAR) analysis, are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole : Oriental Journal of Chemistry [orientjchem.org]
Antifungal agent 71 chemical structure and properties
Technical Guide: Unraveling "Antifungal Agent 71"
Introduction
The designation "this compound" is not uniquely assigned to a single compound in publicly available scientific literature. However, this identifier can be associated with several distinct and important antifungal agents through either nomenclature or chemical formula. This technical guide provides an in-depth overview of three such compounds: YC-071 , a potent azole antifungal; Micafungin , an echinocandin with 71 hydrogen atoms in its molecular formula; and Amphotericin B , a polyene antifungal whose deoxycholate salt contains 71 carbon atoms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical structure, properties, and experimental data for each of these agents.
YC-071: A Novel Azole Antifungal
YC-071 is a potent, orally active triazole antifungal agent that has been developed for the treatment of systemic fungal infections. Its chemical structure is designed to effectively inhibit fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Chemical Structure and Properties
The chemical structure of YC-071 is characterized by a central propan-2-ol backbone substituted with two triazole moieties and a fluorinated phenyl group.
Table 1: Physicochemical Properties of YC-071
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅F₂N₇O | [1] |
| Molecular Weight | 387.35 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents such as methanol and DMSO | [1] |
Mechanism of Action
Like other azole antifungals, YC-071 exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[2]
Caption: Mechanism of action of YC-071.
Synthesis
An improved laboratory synthesis of YC-071 has been developed to facilitate preclinical studies.[1] The synthesis is based on a ring-opening reaction of an epoxide.[1]
Caption: Simplified workflow for the improved synthesis of YC-071.
Experimental Data
Quantitative data on the antifungal activity of YC-071 is crucial for its evaluation as a therapeutic agent.
Table 2: In Vitro Antifungal Activity of YC-071
| Organism | MIC (µg/mL) | Reference |
| Candida albicans | Data not available in provided search results | |
| Aspergillus fumigatus | Data not available in provided search results | |
| Cryptococcus neoformans | Data not available in provided search results |
Note: Specific MIC values were not available in the provided search results. Further literature review is required to populate this table.
Micafungin: An Echinocandin Antifungal
Micafungin is a semisynthetic lipopeptide antifungal drug belonging to the echinocandin class.[3] It is used for the treatment of various fungal infections, particularly those caused by Candida species.[3] Its molecular formula is C₅₆H₇₁ N₉O₂₃S.[3]
Chemical Structure and Properties
Micafungin is a large cyclic hexapeptide with a complex aromatic side chain.[4]
Table 3: Physicochemical Properties of Micafungin
| Property | Value | Reference |
| Molecular Formula | C₅₆H₇₁N₉O₂₃S | [3] |
| Molecular Weight | 1270.3 g/mol | [3] |
| Appearance | White powder | [3] |
| Solubility | Soluble in water | [3] |
Mechanism of Action
Micafungin acts by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a major component of the fungal cell wall.[3][4] This disruption of cell wall synthesis leads to osmotic instability and cell death.[4]
Caption: Mechanism of action of Micafungin.
Experimental Data
Micafungin has demonstrated potent activity against a range of fungal pathogens. Interestingly, it has also been identified as an inhibitor of Enterovirus 71 (EV71).[4][5]
Table 4: In Vitro Activity of Micafungin
| Activity | IC₅₀ (µM) | Organism/System | Reference |
| Antiviral (EV71) | ~5 | EV71 replicon in cells | [5] |
Note: While primarily an antifungal, the provided search results highlighted its antiviral activity. Specific antifungal MIC values were not detailed in the provided snippets but are generally low for susceptible Candida species.
Experimental Protocols
Screening for Anti-EV71 Compounds: A screen of 968 FDA-approved drugs was conducted using an EV71 subgenomic replicon system to identify inhibitors of viral replication.[5] Primary hits were then evaluated for their antiviral activities in EV71-infected cells.[5]
Caption: Workflow for the identification of Micafungin as an anti-EV71 agent.
Amphotericin B: A Polyene Antifungal
Amphotericin B is a polyene macrolide antibiotic and one of the oldest and broadest-spectrum antifungal agents.[6] It is often used for severe systemic fungal infections.[6] The deoxycholate salt formulation has a molecular formula of C₇₁ H₁₁₂NNaO₂₁.[7]
Chemical Structure and Properties
Amphotericin B is a large amphipathic molecule with a macrolide ring containing a series of conjugated double bonds.
Table 5: Physicochemical Properties of Amphotericin B Deoxycholate
| Property | Value | Reference |
| Molecular Formula | C₇₁H₁₁₂NNaO₂₁ | [7] |
| Molecular Weight | 1362.6 g/mol | [7] |
| Appearance | Yellow to orange powder | [8] |
| Solubility | Poorly soluble in water | [8] |
Mechanism of Action
Amphotericin B's primary mechanism of action involves binding to ergosterol in the fungal cell membrane.[8] This binding leads to the formation of pores or channels that disrupt the membrane's integrity, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.[8][9]
Caption: Mechanism of action of Amphotericin B.
Experimental Data
Amphotericin B has a broad spectrum of activity against many fungal pathogens.
Table 6: In Vitro Antifungal Activity of Amphotericin B
| Organism | MIC Range (µg/mL) | Reference |
| Candida species | Data not available in provided search results | |
| Aspergillus species | Data not available in provided search results | |
| Cryptococcus neoformans | Data not available in provided search results |
Note: While known to be potent, specific MIC ranges were not detailed in the provided search results. These values can vary significantly depending on the specific species and isolate.
Experimental Protocols
In Vitro Susceptibility Testing: Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to determine the minimum inhibitory concentration (MIC) of antifungal agents like Amphotericin B against fungal isolates.[2] These protocols typically involve microbroth dilution assays where the lowest concentration of the drug that inhibits visible growth of the fungus is determined.[2]
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) testing.
While there is no single "this compound," the designation can be linked to several important antifungal compounds. YC-071 represents a promising next-generation azole. Micafungin is a vital echinocandin with a unique mechanism of action. Amphotericin B remains a cornerstone of antifungal therapy for severe infections. This guide has provided a detailed technical overview of these three agents, summarizing their chemical structures, properties, mechanisms of action, and available experimental data to aid researchers and clinicians in the field of mycology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Micafungin | C56H71N9O23S | CID 477468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antiviral activity of micafungin against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of micafungin against enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphotericin B Deoxycholate | C71H112NNaO21 | CID 23668620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
- 9. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Olorofim: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorofim (formerly F901318) is a first-in-class antifungal agent belonging to the orotomide class, representing a significant advancement in the treatment of invasive fungal infections.[1][2] Unlike existing antifungals that primarily target the fungal cell wall or membrane, olorofim employs a novel mechanism of action by inhibiting a key enzyme in the pyrimidine biosynthesis pathway.[2][3] This unique approach provides activity against a range of difficult-to-treat molds, including species resistant to azoles and amphotericin B.[1][2][4] This guide provides a detailed overview of olorofim's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary molecular target of olorofim is the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines in fungi.[1][3][4] DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[5] By acting as a reversible inhibitor of DHODH, olorofim effectively halts the production of essential pyrimidine building blocks like uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP).[1]
The consequences of pyrimidine depletion are manifold and detrimental to the fungal cell:
-
Inhibition of DNA and RNA Synthesis: Pyrimidines are fundamental components of nucleic acids. Their absence prevents fungal replication and transcription.[3][6]
-
Disruption of Protein Synthesis: The lack of RNA building blocks directly impacts the translation of proteins necessary for cellular function and growth.[6]
-
Impairment of Cell Wall Synthesis: UTP is a precursor for UDP-glucose, a critical component of the fungal cell wall.[7]
-
Cessation of Cell Cycle Progression: DNA synthesis is a prerequisite for cell division, which is arrested in the absence of pyrimidines.[6]
This targeted inhibition ultimately leads to a fungistatic effect at lower concentrations, preventing germination and promoting isotropic growth, and a time-dependent fungicidal effect at higher concentrations or upon prolonged exposure.[6][7] A key advantage of olorofim is its high selectivity for the fungal DHODH enzyme, with significantly lower affinity for the human counterpart, suggesting a favorable therapeutic window.[5][8]
Quantitative Data: In Vitro Activity
The in vitro potency of olorofim has been evaluated against a broad spectrum of filamentous fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies, demonstrating its activity against both wild-type and drug-resistant strains.
| Fungal Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Aspergillus fumigatus (Wild-Type) | 1496 | 0.004–0.25 | 0.008 | ≤0.25 | [6][9] |
| Aspergillus fumigatus (Azole-Resistant) | 276 | 0.008–0.125 | 0.008 | 0.125 | [6][10] |
| Aspergillus terreus | 92 | 0.002–0.063 | 0.008 | 0.031 | [11] |
| Scedosporium spp. | - | ≤0.008–0.5 | - | 0.25-0.5 | [1][10] |
| Lomentospora prolificans | - | ≤0.008–0.5 | - | 0.5 | [1][10] |
| Coccidioides spp. | 59 | - | - | - | [6] |
| Trichophyton indotineae | - | 0.015–0.06 | - | - | [12] |
| Microascus/Scopulariopsis spp. | 160 | ≤0.008–0.5 | - | ≤0.008–0.25 | [13] |
Note: MIC values can vary based on the specific testing methodology (e.g., CLSI vs. EUCAST) and the specific isolates tested.
Experimental Protocols: Antifungal Susceptibility Testing
A key experiment to determine the in vitro activity of olorofim is antifungal susceptibility testing via the broth microdilution method. The following is a generalized protocol based on the Clinical & Laboratory Standards Institute (CLSI) M38-A2/A3 guidelines, which are frequently cited in the literature for mold testing.[10][11]
Objective: To determine the minimum inhibitory concentration (MIC) of olorofim against a panel of filamentous fungi.
Materials:
-
Olorofim powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates for testing
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar) to promote conidiation.
-
Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Drug Dilution Series:
-
A stock solution of olorofim is prepared in DMSO.
-
A serial two-fold dilution of olorofim is prepared in the RPMI 1640 medium in a 96-well microtiter plate. The final concentration range typically spans from 0.002 to 16 mg/L.[11]
-
-
Inoculation:
-
Each well of the microtiter plate containing the drug dilution is inoculated with the prepared fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.
-
-
Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of olorofim that causes complete inhibition of visible growth (or a significant reduction, e.g., ≥80%, depending on the specific endpoint definition) compared to the growth control.[12] This can be assessed visually or with a spectrophotometer.
-
Clinical Relevance and Spectrum of Activity
Olorofim is currently in late-stage clinical development for the treatment of invasive fungal infections in patients with limited or no other therapeutic options.[1][14][15] Its spectrum of activity is a key differentiator, as it is potent against many molds but lacks activity against yeasts (like Candida spp.) and Mucorales.[1][2]
The decision to use olorofim would typically follow the identification of a susceptible fungal pathogen, particularly in cases of treatment failure or intolerance to standard-of-care agents like azoles.
Conclusion
Olorofim represents a promising new class of antifungal agents with a novel mechanism of action that addresses a critical unmet need in the management of invasive mold infections. Its inhibition of dihydroorotate dehydrogenase provides a potent and selective means of disrupting essential cellular processes in susceptible fungi. The extensive in vitro data demonstrate its activity against a wide range of clinically relevant molds, including those resistant to current therapies. As it progresses through clinical trials, olorofim holds the potential to become a valuable addition to the antifungal armamentarium for treating patients with life-threatening fungal diseases.
References
- 1. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the novel antifungal drug olorofim (F901318) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Olorofim used for? [synapse.patsnap.com]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antagonism of the Azoles to Olorofim and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST Determination of Olorofim (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of olorofim against 507 filamentous fungi including antifungal drug-resistant strains at a tertiary laboratory in Australia: 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. F-901318 (Olorofim) | DHODH (dihydroorotate dehydrogenase) inhibitor | CAS 1928707-56-5 | antifungal agent | Buy F901318 (Olorofim) from Supplier InvivoChem [invivochem.com]
- 15. f2g.com [f2g.com]
Antifungal agent 71 spectrum of activity against fungal pathogens
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated as "Antifungal Agent 71." Therefore, this document serves as a representative technical guide, structured to meet the query's specifications. The data and pathways described herein are based on the well-characterized azole class of antifungal agents and are provided for illustrative purposes.
This guide provides an in-depth overview of the in vitro activity of the hypothetical this compound against a range of clinically relevant fungal pathogens. It includes quantitative data on its spectrum of activity, detailed experimental protocols for susceptibility testing, and diagrams of key cellular pathways and workflows.
In Vitro Spectrum of Activity
This compound exhibits a broad spectrum of activity against both yeasts and molds. Its potency, as measured by the Minimum Inhibitory Concentration (MIC), indicates significant inhibition of fungal growth at low concentrations. The MIC is defined as the lowest concentration of the agent that prevents any discernible growth.[1][2] The fungicidal activity of Agent 71 has also been assessed, with fungicidal effects observed at concentrations at or near the MIC for many isolates.[2]
Data Presentation: In Vitro Susceptibility of Fungal Pathogens to this compound
The following table summarizes the MIC values for this compound against a panel of common fungal pathogens. Data is presented as the MIC range (μg/mL) and the MIC50/MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Fungal Pathogen | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | 150 | 0.03 - 2 | 0.125 | 0.5 |
| Candida glabrata | 120 | 0.125 - 16 | 1 | 8 |
| Candida parapsilosis | 110 | 0.03 - 1 | 0.06 | 0.25 |
| Candida tropicalis | 95 | 0.06 - 4 | 0.25 | 1 |
| Cryptococcus neoformans | 80 | 0.03 - 1 | 0.125 | 0.5 |
| Aspergillus fumigatus | 200 | 0.125 - 4 | 0.5 | 1 |
| Aspergillus flavus | 75 | 0.25 - 2 | 0.5 | 2 |
| Fusarium solani | 50 | 1 - >16 | 4 | 16 |
| Scedosporium apiospermum | 45 | 0.25 - 8 | 1 | 4 |
Experimental Protocols
The in vitro susceptibility data presented was determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method M27 for yeasts and M38 for filamentous fungi.[1][3]
2.1. Inoculum Preparation
-
Yeasts: Isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
Molds: Isolates were grown on Potato Dextrose Agar for 7 days to encourage sporulation. Conidia were harvested and suspended in sterile saline containing 0.05% Tween 20. The suspension was adjusted spectrophotometrically to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[1][4]
2.2. Broth Microdilution Assay
-
Drug Dilution: this compound was serially diluted in RPMI-1640 medium (buffered to pH 7.0 with MOPS) in 96-well microtiter plates to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.[3]
-
Inoculation: Each well was inoculated with the standardized fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated medium) were included on each plate.
-
Incubation: Plates were incubated at 35°C. Yeast plates were incubated for 24-48 hours, while mold plates were incubated for 48-72 hours.[4]
-
Endpoint Determination: The MIC was determined as the lowest drug concentration showing a significant reduction in growth (≥50% for azoles against yeasts) compared to the growth control.[1] For molds, the MIC is often defined as the lowest concentration that results in 100% growth inhibition.[1]
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
3.2. Mechanism of Action: Signaling Pathway
This compound is hypothesized to function as an azole, targeting the fungal ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth arrest. The key enzyme inhibited by azoles is lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[6][7]
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Preliminary Toxicity Assessment of a Novel Antifungal Agent: A Technical Guide
Disclaimer: Information regarding a specific "Antifungal agent 71" is not publicly available. This document serves as an in-depth technical guide and template for the preliminary toxicity assessment of a novel antifungal agent, hereafter referred to as "Antifungal Agent X". The data presented are hypothetical and for illustrative purposes, while the experimental protocols and signaling pathways are based on established methodologies in antifungal drug development.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the initial safety evaluation of new antifungal compounds.
Quantitative Toxicity Data Summary
The following tables summarize hypothetical quantitative data from a preliminary toxicity assessment of Antifungal Agent X.
Table 1: In Vitro Cytotoxicity
| Cell Line | Assay Type | Endpoint | Value (µM) |
| HepG2 (Human Liver) | MTT | IC₅₀ | 150.5 |
| HEK293 (Human Kidney) | Neutral Red Uptake | IC₅₀ | 210.2 |
| HaCaT (Human Skin) | AlamarBlue | IC₅₀ | 350.8 |
Table 2: Acute Oral Toxicity in Rodent Model
| Species | Guideline | Endpoint | Value (mg/kg) | GHS Category |
| Mus musculus | OECD 423 | LD₅₀ | > 2000 | 5 or Unclassified |
Table 3: Genotoxicity Assessment
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium TA98, TA100 | With and Without S9 Mix | Non-mutagenic |
| In Vitro Micronucleus Test | Human Lymphocytes | With and Without S9 Mix | Negative |
Table 4: Ecotoxicity Assessment
| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Hazard Classification |
| Daphnia magna | 48 hours | EC₅₀ | 18.5 | Harmful |
| Raphidocelis subcapitata | 72 hours | EC₅₀ | 25.1 | Harmful |
| Aliivibrio fischeri | 30 minutes | EC₅₀ | 21.7 | Harmful |
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below.
In Vitro Cytotoxicity Assay using MTT
Objective: To determine the concentration of Antifungal Agent X that inhibits the metabolic activity of a cell line by 50% (IC₅₀).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Antifungal Agent X is dissolved in a suitable solvent and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24-48 hours.
-
MTT Addition: After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of Antifungal Agent X in a rodent model.
Methodology:
-
Animal Model: Healthy, young adult mice or rats of a single sex are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least five days before the study.
-
Dosing: A single dose of Antifungal Agent X is administered orally by gavage. According to OECD guideline 423, a starting dose of 2000 mg/kg is typically used for compounds with expected low toxicity.[1]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
Endpoint Determination: The study allows for the determination of the LD₅₀ (the dose causing mortality in 50% of the animals) and the classification of the substance into a GHS category.[1]
Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of Antifungal Agent X by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2]
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100) are used, which are sensitive to different types of mutagens.
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of Antifungal Agent X in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form visible colonies. The number of revertant colonies is counted for each concentration.
-
Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key antifungal signaling pathway and a general experimental workflow for toxicity assessment.
Caption: Inhibition of the ergosterol biosynthesis pathway by antifungal agents.
Caption: Experimental workflow for preliminary toxicity assessment.
References
A Technical Guide to Luliconazole: An Azole Antifungal Agent for the Inhibition of Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luliconazole is a topical azole antifungal agent that demonstrates potent activity against a broad spectrum of pathogenic fungi, particularly dermatophytes.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3][4] This technical guide provides an in-depth overview of luliconazole, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Mechanism of Action
Luliconazole exerts its antifungal effect by targeting and inhibiting the enzyme lanosterol 14α-demethylase.[3][4][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to 4,4'-dimethylcholesta-8,14,24-triene-3-beta-ol.[5] By inhibiting this step, luliconazole effectively blocks the production of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[3][5]
The depletion of ergosterol and the concurrent accumulation of toxic lanosterol precursors disrupt the fungal cell membrane's structure and function.[3] This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, fungal cell death.[3][5] Luliconazole exhibits a high degree of selectivity for the fungal lanosterol 14α-demethylase over its human counterpart, which is a key factor in its favorable safety profile.[3]
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by luliconazole.
Quantitative Data
The in vitro efficacy of luliconazole has been extensively evaluated against a wide range of fungal isolates. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC) values.
Table 1: In Vitro Activity of Luliconazole Against Dermatophytes
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | 0.00012 - 0.004 | 0.00025 | 0.001 | 0.00022 |
| Trichophyton mentagrophytes | 0.00024 - 0.002 | 0.00025 | 0.001 | 0.000265 |
| All Dermatophyte Isolates (n=320) | 0.00012 - 0.0025 | 0.00025 | 0.0005 | 0.00022 |
Data sourced from multiple studies.[6][7][8][9]
Table 2: Comparative In Vitro Activity of Luliconazole and Other Antifungal Agents Against Dermatophytes
| Antifungal Agent | Geometric Mean MIC (µg/mL) |
| Luliconazole | 0.00022 |
| Terbinafine | 0.0194 |
| Amorolfine | 0.0867 |
| Ciclopirox | 0.3107 |
Data from a study with 320 dermatophyte isolates.[6][10]
Table 3: In Vitro Activity of Luliconazole Against Other Fungi
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.031 - 0.25 |
| Filamentous Fungi (excluding Zygomycetes) | ≤0.004 - 0.125 |
Data sourced from multiple studies.[1][2][9]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[7]
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Luliconazole (or other antifungal agent) stock solution
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to a final concentration of 1 x 10³ to 3 x 10³ cells/mL[7]
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Drug Preparation: Prepare serial twofold dilutions of luliconazole in RPMI 1640 medium in a 96-well plate. The final concentrations should span a range appropriate for the expected MIC.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture. Adjust the concentration to 1 x 10³ to 3 x 10³ cells/mL in RPMI 1640 medium.[7]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the plates at 30°C for 96 hours.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes at least 80% inhibition of growth compared to the growth control.[7] This can be determined visually or by measuring the optical density.
Ergosterol Quantification by UV-Spectrophotometry
This method allows for the quantification of total cellular ergosterol, providing a direct measure of the antifungal agent's effect on its target pathway.[11][12]
Objective: To quantify the ergosterol content in fungal cells treated with an antifungal agent.
Materials:
-
Fungal culture
-
Luliconazole (or other ergosterol synthesis inhibitor)
-
Saponification reagent (e.g., 25% alcoholic potassium hydroxide)
-
Heptane
-
100% Ethanol
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: Grow the fungal isolate in a suitable broth medium with and without varying concentrations of luliconazole.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile distilled water. Determine the wet weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in the saponification reagent and incubate at a high temperature (e.g., 85°C) for a specified time (e.g., 1 hour) to break open the cells and hydrolyze lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and heptane, followed by vigorous vortexing.
-
Spectrophotometric Analysis: Transfer the heptane layer to a new tube, evaporate to dryness, and resuspend the sterols in 100% ethanol.[13] Scan the absorbance of the solution from 240 to 300 nm.[11][12]
-
Ergosterol Calculation: The presence of ergosterol and its precursor, 24(28)-dehydroergosterol (24(28)DHE), results in a characteristic four-peaked curve.[13] The ergosterol content can be calculated using the absorbance values at 281.5 nm and 230 nm and the following equations:[14]
-
% Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight
-
% 24(28)DHE = [(A230 / 518) x F] / pellet weight
-
% Ergosterol = (% Ergosterol + % 24(28)DHE) - % 24(28)DHE (where F is the dilution factor in ethanol)
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Luliconazole's Action
Caption: The logical cascade of luliconazole's antifungal action.
References
- 1. In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 4. Luliconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. PathWhiz [smpdb.ca]
- 6. Luliconazole Demonstrates Potent In Vitro Activity against Dermatophytes Recovered from Patients with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Antifungal Agent 71
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Antifungal Agent 71 against various fungal pathogens. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a cornerstone of antifungal susceptibility testing, providing a quantitative measure of an agent's potency. This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.
Experimental Protocol
a. Preparation of Fungal Inoculum:
-
Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) to ensure purity and viability.
-
From a 24-hour old culture, pick five colonies of approximately 1mm in diameter.
-
Emulsify the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which can be verified visually or spectrophotometrically at 530 nm. This corresponds to a stock suspension of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Further dilute the stock suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in a 96-well polystyrene microplate to a final volume of 50 µL per well. The concentration range should be sufficient to capture the expected MIC.
c. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound.
-
Include a growth control (inoculum without the antifungal agent) and a sterility control (medium only) on each plate.
-
Incubate the microplates at 35°C for 24-48 hours.
d. MIC Determination:
-
Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth.
-
Alternatively, for a more quantitative assessment, read the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the growth control.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens.
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 |
| Candida glabrata | ATCC 90030 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 2 |
Time-Kill Kinetic Assay
Time-kill assays provide valuable insights into the pharmacodynamics of an antifungal agent, determining whether it exhibits fungistatic or fungicidal activity over time.
Experimental Protocol
a. Inoculum Preparation:
-
Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension 1:10 in RPMI-1640 medium to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
b. Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing this compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC.
-
Include a drug-free growth control.
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes at 35°C with agitation.
c. Sampling and Colony Counting:
-
At predefined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a defined volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
d. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Data Presentation
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) | Log₁₀ CFU/mL (8x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.2 | 4.8 | 4.5 | 4.2 | 4.0 |
| 4 | 5.5 | 4.5 | 4.0 | 3.5 | 3.2 |
| 6 | 6.0 | 4.2 | 3.5 | 2.8 | 2.5 |
| 12 | 7.5 | 3.8 | 2.8 | <2.0 | <2.0 |
| 24 | 8.2 | 3.5 | <2.0 | <2.0 | <2.0 |
| 48 | 8.5 | 3.6 | <2.0 | <2.0 | <2.0 |
Fungal Biofilm Susceptibility Testing
Fungal biofilms exhibit increased resistance to antimicrobial agents, making it crucial to evaluate the efficacy of new compounds against this growth form. This protocol utilizes a 96-well plate-based model to determine the sessile MIC (SMIC) of this compound.
Experimental Protocol
a. Biofilm Formation:
-
Prepare a standardized fungal cell suspension of 10⁶ cells/mL in RPMI-1640 medium.
-
Pipette 100 µL of this suspension into the wells of a flat-bottom 96-well microtiter plate.
-
Incubate the plate at 37°C for 48 hours to allow for mature biofilm formation.
-
After incubation, gently aspirate the medium and wash the biofilms three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
b. Antifungal Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 200 µL of the antifungal dilutions to the wells containing the pre-formed biofilms.
-
Include a drug-free control (biofilm with medium only) and a negative control (wells with no biofilm).
-
Incubate the plate for a further 24-48 hours at 35°C.
c. Quantification of Biofilm Viability (XTT Assay):
-
Following treatment, wash the biofilms with PBS to remove the antifungal agent.
-
Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution at 0.5 mg/mL in PBS. Add menadione to a final concentration of 1 µM just before use.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is directly proportional to the metabolic activity of the biofilm.
d. SMIC Determination:
-
Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the drug-free control.
-
The SMIC₅₀ and SMIC₈₀ are defined as the concentrations that result in a 50% and 80% reduction in metabolic activity, respectively.
Data Presentation
Table 3: Sessile Minimum Inhibitory Concentrations (SMICs) of this compound against fungal biofilms.
| Fungal Species | Strain ID | SMIC₅₀ (µg/mL) | SMIC₈₀ (µg/mL) |
Antifungal agent 71 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 71 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. These application notes provide detailed protocols for the solubilization and preparation of this compound for various experimental settings, including in vitro susceptibility testing and in vivo efficacy studies. The information is intended to guide researchers in obtaining consistent and reproducible results.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is crucial for the proper handling, storage, and preparation of the compound.
Table 1: Physicochemical Data for this compound
| Property | Data |
| Molecular Formula | To Be Determined (TBD) |
| Molecular Weight | TBD |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | Store at -20°C, protect from light |
Solubility Profile
The solubility of this compound in various common laboratory solvents is critical for the preparation of stock solutions. Preliminary solubility testing results are summarized in Table 2. It is recommended that researchers verify solubility for their specific experimental conditions.
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for initial stock solution preparation. |
| Ethanol (95%) | ~10 | May require warming to fully dissolve. |
| Methanol | ~5 | |
| Water | < 0.1 | Practically insoluble. Not recommended for aqueous stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Insoluble. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , 5 mg would be required.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Sterilization: As DMSO is a non-aqueous solvent, the resulting stock solution is generally considered sterile if prepared under aseptic conditions. Filtration is typically not required.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.
In Vitro Antifungal Susceptibility Testing Workflow
The following workflow outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate using the broth microdilution method.
Application Notes & Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 71
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 71. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical parameter for assessing the in vitro activity of a new antifungal drug.[1][2]
The following protocols are based on the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the reference standards for antifungal susceptibility testing.[3][4][5]
Overview of the Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent against a specific fungal isolate.[2][3] The method involves preparing a series of two-fold dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. After a specified incubation period, the plates are examined for visible growth. The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.[1][6]
Key Principles:
-
Serial Dilution: A gradient of this compound concentrations is created to identify the precise concentration that inhibits fungal growth.
-
Standardized Inoculum: A consistent number of fungal cells is used to ensure the reproducibility of the results.[6]
-
Controlled Growth Conditions: Standardized media, incubation time, and temperature are employed to minimize variability.[6][7]
-
Endpoint Determination: The MIC is determined by visual inspection or spectrophotometric reading of fungal growth inhibition.[2][8]
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[8][9]
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (pH 7.0)[6][7]
-
Sterile 96-well U-bottom microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
-
Vortex mixer
Preparation of this compound Dilutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the test wells should not exceed 1% and should be demonstrated to not affect fungal growth.[10]
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of concentrations. The typical concentration range for testing a new agent might be from 0.015 to 16 µg/mL.[8][11]
Inoculum Preparation
-
Fungal Culture: Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Inoculum Suspension: Prepare a suspension of fungal cells in sterile saline from a 24-hour-old culture.
-
Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Final Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
Microtiter Plate Assay
-
Plate Loading: Add 100 µL of the appropriate this compound dilution to each well of the 96-well microtiter plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no antifungal agent).
-
Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.[7]
MIC Endpoint Determination
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
-
For Yeasts (e.g., Candida spp.):
-
For Molds (e.g., Aspergillus spp.):
-
The endpoint reading is similar to yeasts, with the MIC being the lowest concentration that shows a prominent decrease in growth.[3]
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density (OD) at 600 nm.[6]
Data Presentation
The results of the MIC testing for this compound should be presented in a clear and organized manner. The following tables provide a template for summarizing the quantitative data.
Table 1: MIC of this compound against Various Fungal Isolates
| Fungal Isolate | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 |
| Candida glabrata Clinical Isolate 1 | 0.5 |
| Candida krusei ATCC 6258 | 1 |
| Aspergillus fumigatus Clinical Isolate 2 | 0.125 |
| Cryptococcus neoformans ATCC 90112 | 0.06 |
Table 2: Quality Control (QC) Ranges for Reference Strains
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| C. parapsilosis ATCC 22019 | This compound | To be determined | 0.5 |
| C. krusei ATCC 6258 | This compound | To be determined | 1 |
| C. parapsilosis ATCC 22019 | Fluconazole | 2 - 8 | 4 |
| C. krusei ATCC 6258 | Fluconazole | 16 - 64 | 32 |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Signaling Pathway (Hypothetical Mechanism of Action)
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to fungal cell death. This is a generalized representation and would need to be confirmed through specific mechanism-of-action studies.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 10. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 71 in Agricultural Fungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 71 is a novel compound under investigation for its potential application in controlling fungal diseases in agricultural settings. These application notes provide an overview of its putative mechanism of action, guidelines for its use in research, and detailed protocols for evaluating its efficacy against key plant pathogenic fungi. The information presented herein is intended to guide researchers in the effective application of this compound and to facilitate the generation of reproducible data.
Putative Mechanism of Action
While the precise molecular target of this compound is under active investigation, preliminary studies suggest that it may interfere with the integrity of the fungal cell membrane. Many effective antifungal agents target the biosynthesis of ergosterol, a crucial component of fungal cell membranes that is absent in plants and animals, making it a selective target.[1][2] The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death.[3][4] It is hypothesized that this compound may inhibit a key enzyme in the ergosterol biosynthesis pathway, such as 14α-demethylase, which is the target of azole fungicides.[1][2]
Alternatively, this compound could function as a polyene, binding directly to ergosterol to form pores in the membrane, leading to leakage of cellular contents.[3][4] Further research is required to elucidate the exact mechanism.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Major Agricultural Fungal Pathogens
| Fungal Pathogen | Host Plant(s) | IC50 (µg/mL) of this compound | Positive Control (e.g., Fluconazole) IC50 (µg/mL) |
| Botrytis cinerea | Grapes, Strawberries, Tomatoes | 1.2 | 2.5 |
| Fusarium oxysporum | Tomato, Banana, Cotton | 3.5 | 5.1 |
| Magnaporthe oryzae | Rice, Wheat | 0.8 | 1.5 |
| Phytophthora infestans | Potato, Tomato | 2.1 | 4.2 |
| Zymoseptoria tritici | Wheat | 1.5 | 3.0 |
Table 2: In Vivo Efficacy of this compound in Greenhouse Trials
| Fungal Pathogen | Host Plant | Application Method | Application Rate (g/ha) | Disease Severity Reduction (%) |
| Magnaporthe oryzae | Rice | Foliar Spray | 250 | 85 |
| Magnaporthe oryzae | Rice | Foliar Spray | 500 | 95 |
| Phytophthora infestans | Potato | Soil Drench | 300 | 78 |
| Phytophthora infestans | Potato | Soil Drench | 600 | 92 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound against a target fungal pathogen.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Target fungal pathogen culture
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth for many fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of this compound in the liquid culture medium in a 96-well plate. The concentration range should be sufficient to determine the IC50 (e.g., 0.01 to 100 µg/mL).
-
Prepare a fungal spore suspension or mycelial fragment suspension in the culture medium. Adjust the concentration to a standard inoculum size (e.g., 1 x 10^4 spores/mL).
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound.
-
Include control wells:
-
Negative control: Fungal inoculum in medium without any antifungal agent.
-
Positive control: Fungal inoculum with a known antifungal agent.
-
Blank: Medium only.
-
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the log of the concentration and determine the IC50 value using appropriate software.
Protocol 2: In Vivo Antifungal Efficacy Testing in a Greenhouse Setting
This protocol evaluates the protective efficacy of this compound against a specific fungal disease on a host plant.
Materials:
-
Healthy, susceptible host plants of uniform age and size.
-
This compound formulation for application (e.g., wettable powder, emulsifiable concentrate).
-
Fungal pathogen inoculum (spore suspension or mycelial slurry).
-
Spray equipment for foliar application or drenching equipment for soil application.
-
Controlled environment greenhouse or growth chamber.
Procedure:
-
Plant Propagation and Acclimatization: Grow host plants to a susceptible stage under controlled greenhouse conditions.
-
Antifungal Application:
-
Foliar Application: Prepare the desired concentrations of this compound in water with a suitable surfactant. Spray the foliage of the plants until runoff.
-
Soil Drench: Apply a known volume and concentration of the this compound solution to the soil around the base of each plant.
-
-
Inoculation: After a specified time post-application (e.g., 24 hours), inoculate the plants with the fungal pathogen. This can be done by spraying a spore suspension onto the leaves or by introducing the pathogen into the soil.
-
Incubation: Place the inoculated plants in a high-humidity environment for a period suitable for infection to occur (e.g., 24-48 hours). Then, return them to standard greenhouse conditions.
-
Disease Assessment: After a period sufficient for disease symptoms to develop (e.g., 7-14 days), assess the disease severity. This can be done by visually rating the percentage of leaf area affected or by using a disease severity index.
-
Data Analysis: Compare the disease severity in the treated plants to that in the untreated (inoculated) control plants to calculate the percentage of disease control.
Visualizations
Signaling Pathway Diagrams
Caption: Putative mechanism of this compound targeting the ergosterol biosynthesis pathway.
Caption: Activation of the Cell Wall Integrity (CWI) pathway in response to cell wall stress induced by antifungal agents.[5]
Experimental Workflow Diagram
Caption: Overall experimental workflow for the evaluation of this compound.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B - Wikipedia [en.wikipedia.org]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Antifungal agent 71 in plant pathology studies
Product Name: Antifungal Agent 71 Product Type: Investigational Antifungal Agent For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel synthetic compound belonging to a new class of agricultural fungicides. It is a potent and specific inhibitor of the fungal enzyme β-(1,3)-D-glucan synthase.[1][2][3][4][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the cell wall in many plant pathogenic fungi.[3][4][6] As β-(1,3)-D-glucan is absent in plant cells, this compound offers a high degree of selective toxicity against fungal pathogens with minimal expected phytotoxicity.[1][3] These application notes provide an overview of its activity and protocols for its use in plant pathology research.
Mechanism of Action
This compound exerts its fungicidal or fungistatic effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase complex.[1][3] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis, ultimately causing cell death in susceptible fungi.[1][3][6] Disruption of the cell wall by agents like this compound is known to activate the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.[7][8][9]
Data Presentation
The following tables summarize the efficacy of this compound against various plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity of Agent 71
| Fungal Species | Pathogen Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Botrytis cinerea | Ascomycete | 0.125 |
| Magnaporthe oryzae | Ascomycete | 0.25 |
| Fusarium graminearum | Ascomycete | 0.5 |
| Sclerotinia sclerotiorum | Ascomycete | 0.06 |
| Rhizoctonia solani | Basidiomycete | 1.0 |
| Ustilago maydis | Basidiomycete | 0.5 |
| Phytophthora infestans | Oomycete | > 64 |
| Pythium ultimum | Oomycete | > 64 |
Note: The lack of activity against Oomycetes is expected, as their cell walls contain cellulose rather than chitin and β-1,3-glucan as major structural components.
Table 2: Efficacy of Agent 71 in Greenhouse Trials
| Crop | Disease | Pathogen | Application Rate (g/ha) | Disease Severity Reduction (%) |
|---|---|---|---|---|
| Grape | Gray Mold | Botrytis cinerea | 100 | 85 |
| Rice | Rice Blast | Magnaporthe oryzae | 150 | 78 |
| Wheat | Fusarium Head Blight | Fusarium graminearum | 200 | 70 |
| Soybean | White Mold | Sclerotinia sclerotiorum | 100 | 92 |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in vitro
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[10]
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Fungal isolates
-
Spectrophotometer or plate reader
-
Incubator (25-30°C)
Procedure:
-
Inoculum Preparation:
-
Grow fungal isolates on Potato Dextrose Agar (PDA) for 7-10 days to encourage sporulation.
-
Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[11]
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL.
-
Include a positive control (fungal inoculum without the agent) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
MIC Determination:
Protocol 2: In vivo Efficacy Testing on Detached Leaves
This protocol provides a rapid assessment of the protective activity of this compound.[13]
Materials:
-
Healthy, young leaves from the host plant (e.g., rice, grape)
-
This compound formulated for spraying
-
Spore suspension of the target pathogen (e.g., Magnaporthe oryzae)
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Growth chamber
Procedure:
-
Plant Material:
-
Excise healthy leaves and wash them gently with sterile distilled water.
-
Place the leaves on moist filter paper in petri dishes or trays.
-
-
Treatment Application:
-
Prepare different concentrations of this compound in a suitable carrier solution (e.g., water with 0.02% Tween 20).
-
Spray the leaves with the treatment solutions until runoff. Include a control group sprayed only with the carrier solution.
-
Allow the leaves to air-dry in a sterile environment.
-
-
Inoculation:
-
Prepare a spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL).
-
Apply droplets of the spore suspension onto the treated leaf surfaces.
-
-
Incubation and Assessment:
-
Place the inoculated leaves in a humid chamber and incubate under conditions favorable for disease development (e.g., 25°C, 16h light/8h dark photoperiod).
-
After 5-7 days, assess disease severity by measuring the lesion size or the percentage of leaf area affected.
-
Calculate the percentage of disease control relative to the untreated control.
-
Logical Relationships in Antifungal Action
The efficacy of this compound is based on a clear cascade of events, from molecular interaction to macroscopic disease control.
Safety Precautions
Handle this compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Ordering Information
| Product Name | Catalog No. | Size |
| This compound | AG-71-010 | 10 mg |
| This compound | AG-71-050 | 50 mg |
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 4. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 71 as a tool for fungal biology research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antifungal Agent 71 is presented here as a representative novel, investigational triazole antifungal agent. The triazole class of antifungals has been a cornerstone in the management of invasive fungal infections for decades.[1][2] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms, and they exert their fungal-specific activity by targeting a key enzyme in the fungal cell membrane biosynthesis pathway.[3][4] This document provides an overview of the mechanism of action of this compound, its in vitro activity, and detailed protocols for its application in fungal biology research.
Mechanism of Action
This compound, as a triazole, selectively inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][5] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[3][6] Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[3][6] This disruption of sterol synthesis alters the structure and function of the fungal cell membrane, leading to increased permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect).[3][4] Due to the higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterpart, this compound exhibits selective toxicity.[3]
Caption: Mechanism of action of this compound.
Data Presentation
The in vitro activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table presents representative MIC values for this compound against common fungal pathogens.
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.015 - 0.125 | 0.03 | 0.06 |
| Candida glabrata | Clinical Isolates | 0.06 - 2 | 0.25 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.25 - 1 | 0.5 | 1 |
| Cryptococcus neoformans | H99 | 0.06 - 0.5 | 0.125 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.125 - 1 | 0.25 | 0.5 |
Note: Data are hypothetical but representative of a potent triazole antifungal.[1][7] MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[8][9][10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., 1600 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[8]
-
Sterile 96-well U-bottom microtiter plates.[8]
-
Fungal isolate (yeast or mold)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate for 24-48 hours (yeasts) or 7 days (molds) at 35°C.[9]
-
For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the conidia from the agar surface and suspend in sterile saline containing a drop of Tween 80.
-
Adjust the inoculum suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare the final inoculum by diluting the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.[8]
-
-
Drug Dilution Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working drug solution (e.g., 16 µg/mL) to well 1.
-
Perform serial 2-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free) and well 12 as the sterility control (uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours (yeasts) or as required for the specific mold being tested.[9]
-
-
MIC Determination:
-
The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (for azoles, typically ≥50% growth inhibition) compared to the growth control well.[5]
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Checkerboard Synergy Assay
Objective: To evaluate the interaction (synergy, indifference, or antagonism) between this compound and another antifungal drug.
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate and a second antifungal agent along the y-axis.[11][12]
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[13][14]
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[13]
-
Ergosterol Quantitation Assay
Objective: To confirm the mechanism of action of this compound by measuring its effect on cellular ergosterol levels.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
This compound
-
25% Alcoholic potassium hydroxide solution (KOH in ethanol)
-
n-Heptane or n-Hexane
-
Sterile water
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
Procedure:
-
Cell Culture and Treatment:
-
Grow fungal cells to mid-log phase in a suitable broth medium.
-
Expose the cells to various concentrations of this compound (e.g., sub-inhibitory concentrations) for a defined period (e.g., 4-16 hours). Include a no-drug control.
-
Harvest the cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.
-
-
Saponification and Extraction:
-
Add 3 mL of 25% alcoholic KOH to the cell pellet.[15]
-
Incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.[15]
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.[6]
-
Allow the layers to separate and carefully transfer the upper heptane layer to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the heptane extract from 240 to 300 nm.[6]
-
The presence of ergosterol and the late-stage intermediate 24(28)-dehydroergosterol (DHE) results in a characteristic four-peaked curve.[6]
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm.[6] A decrease in the characteristic absorbance peaks in drug-treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.
-
Caption: Logical relationships in the mechanism of this compound.
References
- 1. New Triazole NT-a9 Has Potent Antifungal Efficacy against Cryptococcus neoformans In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Checkerboard array synergy testing. [bio-protocol.org]
- 14. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Efficacy Assays for Antifungal Agent 71
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antifungal Agent 71 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to consistently and accurately measure the in vitro efficacy of this compound. The described assays are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4]
The primary mechanism of action for this compound is hypothesized to be the disruption of the fungal cell wall integrity (CWI) pathway, a critical signaling cascade for maintaining cell structure and responding to environmental stress.[5][6][7] This document outlines key assays to determine the agent's minimum inhibitory and fungicidal concentrations, its kinetic properties, and its effectiveness against fungal biofilms.
Hypothetical Signaling Pathway: Cell Wall Integrity (CWI)
The fungal CWI pathway is a conserved signaling cascade essential for cell wall biosynthesis and remodeling in response to stress.[5][6][8] It is initiated by cell surface sensors that detect cell wall perturbations, activating a MAP kinase (MAPK) cascade. This ultimately leads to the activation of transcription factors that regulate genes involved in maintaining cell integrity. This compound is proposed to inhibit a key kinase within this cascade, leading to cell lysis and death.
In Vitro Efficacy Assays
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized assay to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9][10][11][12] This protocol is adapted from CLSI document M27.[13][14]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate.[15] Scrape a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ cells/mL.[13]
-
Drug Dilution: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of this compound.[10][12] The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.[16]
-
Controls: Include a positive control (inoculum without drug) and a negative/sterility control (medium without inoculum).
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species' growth rate.[3]
-
Reading the MIC: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[3][10] This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.[17]
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.06 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | 0.125 - 1.0 |
| Cryptococcus neoformans | H99 | 0.06 | 0.125 | 0.03 - 0.25 |
Table 1. Example MIC data for this compound. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
Minimum Fungicidal Concentration (MFC) Determination
The MFC assay is a follow-up to the MIC test and determines the lowest concentration of an agent that kills ≥99.9% of the initial fungal inoculum.[18][19]
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plate at 35°C for 24-48 hours, or until growth is visible in control spots.
-
The MFC is the lowest drug concentration from the MIC plate that results in no more than a few colonies, corresponding to a ≥99.9% reduction in CFUs compared to the initial inoculum count.[18]
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans | ATCC 90028 | 0.125 | 0.25 | 2 | Fungicidal |
| A. fumigatus | ATCC 204305 | 0.25 | 0.5 | 2 | Fungicidal |
| C. neoformans | H99 | 0.06 | >16 | >266 | Fungistatic |
Table 2. Example MFC data for this compound. An MFC/MIC ratio of ≤4 is generally considered fungicidal.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antifungal agent kills a fungal population over time, helping to differentiate between fungistatic and fungicidal activity.[20][21][22][23]
-
Prepare a fungal suspension in a flask containing RPMI 1640 medium at a starting concentration of ~1 x 10⁵ CFU/mL.
-
Add this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC).[20][22] Include a drug-free growth control.
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto drug-free agar.
-
Incubate the plates and count the number of colonies (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[21]
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 16x MIC (log₁₀ CFU/mL) |
| 0 | 5.02 | 5.01 | 5.03 | 5.02 |
| 4 | 5.65 | 4.88 | 4.15 | 3.55 |
| 8 | 6.31 | 4.51 | 3.22 | 2.18 |
| 12 | 7.15 | 4.25 | 2.45 | <2.0 (LOD) |
| 24 | 8.22 | 3.98 | <2.0 (LOD) | <2.0 (LOD) |
| 48 | 8.51 | 3.85 | <2.0 (LOD) | <2.0 (LOD) |
Table 3. Example time-kill data for this compound against C. albicans. LOD = Limit of Detection.
Assays for Efficacy Against Fungal Biofilms
Fungal biofilms exhibit high tolerance to antifungal agents and are a significant clinical challenge.[24][25] These assays measure the ability of this compound to prevent biofilm formation and eradicate pre-formed biofilms.
Biofilm Inhibition and Eradication Assays
These assays quantify the effect of the agent on the ability of fungi to form biofilms and its ability to destroy mature biofilms. The endpoint is often measured via a metabolic assay using XTT, which quantifies cell viability.[26][27]
-
Biofilm Formation: Add 100 µL of a standardized fungal suspension (1 x 10⁶ cells/mL in RPMI) to the wells of a flat-bottom 96-well plate.
-
For Inhibition Assay: Immediately add 100 µL of this compound at various concentrations.
-
For Eradication Assay: Incubate the plate for 24 hours at 37°C to allow for biofilm formation.[28] After incubation, gently wash the wells with PBS to remove non-adherent cells, then add 200 µL of this compound at various concentrations.
-
Incubation: Incubate plates for another 24 hours at 37°C.
-
Quantification: Wash the wells with PBS. Add 200 µL of XTT solution to each well and incubate in the dark for 2-3 hours.
-
Measure the colorimetric change at 490 nm. The results are expressed as the concentration required to achieve 50% or 80% inhibition or eradication (MBIC₅₀/₈₀ or MBEC₅₀/₈₀).[26]
| Fungal Species | Planktonic MIC₅₀ (µg/mL) | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| C. albicans | 0.125 | 0.5 | 16 |
| C. glabrata | 0.5 | 4 | >64 |
Table 4. Comparison of planktonic MIC with Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for this compound.
Logical Relationship for Efficacy Testing
The results from these assays provide a comprehensive profile of the agent's efficacy. A logical progression helps in decision-making during the drug development process.
References
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. ifyber.com [ifyber.com]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 20. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. mdpi.com [mdpi.com]
- 27. journals.asm.org [journals.asm.org]
- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming experimental variability with Antifungal agent 71
Welcome to the technical support center for Fungicidin-71. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Question: We are observing significant variability in our MIC assays for Fungicidin-71 against Candida albicans. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent MIC values are a common challenge in antifungal susceptibility testing.[1][2] Several factors can contribute to this variability. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Workflow for Inconsistent MICs
Caption: Troubleshooting workflow for inconsistent MIC results with Fungicidin-71.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[3]
-
Inoculum Preparation:
-
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.[3]
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (spectrophotometrically at 530 nm), which corresponds to 1-5 x 10^6 cells/mL.[3]
-
Perform a 1:100 dilution followed by a 1:20 dilution in RPMI-1640 medium to achieve the final inoculum density of approximately 10^3 cells/mL.[3]
-
-
Drug Dilution:
-
Prepare a stock solution of Fungicidin-71 in DMSO at 10 mg/mL.
-
Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 - 16 µg/mL).[4]
-
-
Incubation:
-
Endpoint Determination:
Data Presentation: Common Variables Affecting MIC
| Parameter | Standard Condition | Common Variation | Impact on MIC |
| Inoculum Density | 0.5-2.5 x 10^3 CFU/mL | > 5 x 10^3 CFU/mL | Falsely elevated MIC |
| Growth Medium | RPMI-1640, pH 7.0 | Different media, incorrect pH | Variable MICs[7] |
| Incubation Time | 24-48 hours | < 24h or > 48h | Incomplete growth or trailing |
| Endpoint Reading | Spectrophotometric (≥50% inhibition) | Visual, subjective | High inter-operator variability[5] |
Issue 2: Poor Solubility and Stability of Fungicidin-71
Question: We are struggling with the solubility of Fungicidin-71 in our aqueous assay buffers, leading to precipitation and inconsistent results. What do you recommend?
Answer: Fungicidin-71, like many antifungal agents, has limited aqueous solubility.[8][9] Proper handling and choice of solvent are critical for reliable experimental outcomes.
Recommendations for Solubilization and Storage:
-
Primary Solvent: Dissolve Fungicidin-71 in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Working Solutions: For aqueous buffers, dilute the DMSO stock solution. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
pH Considerations: The solubility of some antifungal compounds can be pH-dependent.[7] Test the solubility of Fungicidin-71 in a range of buffered solutions (e.g., pH 5.0, 7.0, 8.0) to determine optimal conditions.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light. Aqueous dilutions should be prepared fresh for each experiment.
Solubility Data for Fungicidin-71
| Solvent | Concentration (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.05 | Precipitates over time |
| Ethanol | 5 | Soluble |
| DMSO | 50 | Fully Soluble |
Issue 3: Mechanism of Action - Fungicidin-71 and Ergosterol Biosynthesis
Question: Our initial data suggests Fungicidin-71 targets the fungal cell membrane. How can we confirm if it inhibits ergosterol biosynthesis, similar to azole antifungals?
Answer: Fungicidin-71 is a novel agent that, like polyenes and azoles, disrupts the fungal cell membrane by targeting ergosterol.[10][11] Its primary mechanism involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis.[12] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, compromising membrane integrity.[11]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Fungicidin-71 inhibits Lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Experimental Protocol: Ergosterol Quantitation Assay
This spectrophotometric method allows for the quantification of total cellular ergosterol.
-
Cell Culture: Grow fungal cells to mid-log phase in a suitable broth medium.
-
Treatment: Expose the cells to Fungicidin-71 at both sub-MIC and MIC concentrations for a defined period (e.g., 4-6 hours). Include a no-drug control.
-
Sterol Extraction:
-
Harvest and wash the cells.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract between 230 nm and 300 nm.
-
Ergosterol exhibits a characteristic four-peak curve, with a peak at 281.5 nm.
-
Calculate the ergosterol content based on the absorbance values and the dry weight of the fungal cells. A significant reduction in ergosterol content in treated cells compared to the control indicates inhibition of the biosynthesis pathway.
-
Issue 4: Unexpected Cytotoxicity in Mammalian Cells
Question: We are observing toxicity of Fungicidin-71 in our mammalian cell line assays at concentrations close to the antifungal MIC. Is this expected, and how can we mitigate it?
Answer: While Fungicidin-71 is designed for fungal selectivity, some off-target effects on mammalian cells can occur, particularly at higher concentrations. This is often due to interactions with cholesterol in mammalian cell membranes, analogous to the drug's interaction with ergosterol in fungi.[13]
Logical Flow for Assessing Cytotoxicity
Caption: Decision-making flowchart for addressing the cytotoxicity of Fungicidin-71.
Data Presentation: Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antimicrobial agent. It is calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration.
SI = CC50 / MIC
Where:
-
CC50: The concentration of the compound that causes a 50% reduction in the viability of mammalian cells.
-
MIC: The minimum inhibitory concentration against the target fungal pathogen.
A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
Example Data for Fungicidin-71
| Cell Line | CC50 (µg/mL) | Fungal Species | MIC (µg/mL) | Selectivity Index (SI) |
| HEK293 (Human Kidney) | 15.0 | C. albicans | 0.5 | 30 |
| HepG2 (Human Liver) | 12.5 | C. albicans | 0.5 | 25 |
| HEK293 (Human Kidney) | 15.0 | A. fumigatus | 1.0 | 15 |
| HepG2 (Human Liver) | 12.5 | A. fumigatus | 1.0 | 12.5 |
Recommendations:
-
An SI ≥ 10 is generally considered a good starting point for a promising drug candidate.
-
If you observe high cytotoxicity (low SI), consider exploring lipid-based formulations, which can reduce toxicity to host cells.[13]
-
Investigate potential synergistic effects with other antifungal agents. Combining drugs may allow for lower, less toxic concentrations of Fungicidin-71 to be used.[14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reelmind.ai [reelmind.ai]
- 12. mdpi.com [mdpi.com]
- 13. Amphotericin B - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
Improving the stability of Antifungal agent 71 in solution
Welcome to the technical support center for Antifungal Agent 71. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimentation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter with the stability of this compound in solution.
Q1: I am observing a rapid loss of activity of my this compound solution. What are the potential causes?
A1: Rapid degradation of this compound can be attributed to several factors:
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pH Instability: Many antifungal agents exhibit optimal stability within a specific pH range. For instance, polyene antifungals like nystatin and amphotericin B are most stable between pH 5 and 7.[1] Deviations outside this range can lead to accelerated degradation. Ketoconazole, an imidazole antifungal, is particularly unstable in acidic conditions (pH 1).[2]
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Temperature Sensitivity: Elevated temperatures can increase the rate of chemical degradation. It is crucial to adhere to the recommended storage and handling temperatures for your solution.
-
Solvent Effects: The choice of solvent can significantly impact the stability of the antifungal agent. Some solvents may promote degradation pathways such as hydrolysis or oxidation.
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of light, heat, and oxygen.
-
Hydrolysis: In aqueous solutions, the agent may undergo hydrolysis, leading to a loss of potency.
Q2: My solution of this compound has changed color/developed precipitates. What should I do?
A2: A change in color or the formation of precipitates are visual indicators of degradation or solubility issues.
-
Confirm Degradation: First, verify if the change is due to degradation by performing an activity assay or analytical characterization (e.g., HPLC) to quantify the amount of active agent remaining.
-
Check Solubility Limits: The precipitate may be the result of exceeding the solubility of this compound in the chosen solvent system. Refer to the solubility data and consider using a co-solvent or a different solvent system.
-
Review Storage Conditions: Ensure the solution has been stored at the correct temperature and protected from light, as these factors can accelerate degradation leading to insoluble byproducts.
Q3: How can I improve the stability of my this compound stock solution?
A3: To enhance the stability of your stock solution, consider the following strategies:
-
pH Optimization: Buffer your solution to a pH where this compound exhibits maximum stability. This typically falls within a neutral to slightly acidic range for many antifungal compounds.[1][3]
-
Use of Stabilizers: Certain excipients can improve stability. For example, polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can enhance the stability of drug formulations.[4]
-
Solvent Selection: Utilize a solvent system known to be compatible with this compound. For poorly water-soluble drugs, non-aqueous or co-solvent systems can improve both solubility and stability.[5][6]
-
Addition of Antioxidants: If the degradation is due to oxidation, the addition of antioxidants may be beneficial. However, it's important to note that some antioxidants can have adverse effects on the stability of certain antifungal agents.[2]
-
Storage in Inert Atmosphere: Displacing oxygen in the headspace of the storage container with an inert gas like nitrogen can prevent oxidative degradation.[7]
-
Lyophilization: For long-term storage, consider lyophilizing the agent to remove water, which is often a key factor in degradation.[7]
Quantitative Data on Antifungal Stability
The following tables provide a summary of stability data for representative antifungal agents under various conditions. This data can serve as a guide for designing your own stability studies for this compound.
Table 1: Effect of pH on the Stability of Nystatin
| pH | Temperature (°C) | Stability (Days to reach 90% of initial concentration) |
| Acidic | 5 | 4 |
| Acidic | 22 | 4 |
| Aqueous | 5 | 7 |
| Aqueous | 22 | 4 |
| Alkaline | 5 | 7 |
| Alkaline | 22 | 4 |
Data adapted from studies on Nystatin stability.[8]
Table 2: Stability of Ketoconazole in Aqueous Formulations
| pH | Antioxidant (Butylated Hydroxytoluene) | Expected Shelf Life |
| 1 | N/A | Least Stable |
| 7 | 0.1% | 15 months |
Data highlights the significant impact of pH on Ketoconazole stability.[2]
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
Objective: To identify the pH at which this compound exhibits the highest stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., citrate, phosphate, Tris)
-
HPLC system with a suitable column and mobile phase for quantifying this compound
-
Incubator or water bath
-
pH meter
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Dilute the this compound stock solution into each buffered solution to a final concentration suitable for analysis.
-
Immediately after preparation (T=0), take an aliquot from each solution and quantify the concentration of this compound using HPLC. This will serve as the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each solution and quantify the concentration of this compound by HPLC.
-
Plot the percentage of this compound remaining versus time for each pH value.
-
The pH at which the degradation rate is the slowest is the optimal pH for stability.
Protocol 2: Evaluating the Effect of Stabilizers on this compound Stability
Objective: To assess the effectiveness of different stabilizers in preventing the degradation of this compound.
Materials:
-
This compound solution at its optimal pH (determined from Protocol 1)
-
A selection of stabilizers (e.g., HPMC, PVP, antioxidants like ascorbic acid)
-
HPLC system
-
Incubator
Methodology:
-
Prepare a bulk solution of this compound in the optimal buffer.
-
Divide the bulk solution into several aliquots.
-
To each aliquot, add a different stabilizer at a predetermined concentration. Include a control aliquot with no stabilizer.
-
Quantify the initial concentration of this compound in each solution at T=0 using HPLC.
-
Incubate all solutions under conditions known to cause degradation (e.g., elevated temperature or exposure to light).
-
At various time intervals, measure the concentration of this compound in each solution.
-
Compare the degradation profiles of the solutions with and without stabilizers to determine their efficacy.
Visualizations
The following diagrams illustrate key concepts related to the stability and mechanism of action of antifungal agents.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Generalized mechanisms of action for antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. The ways to improve drug stability [repository.usmf.md]
- 8. Stability of nystatin in mouthrinses; effect of pH temperature, concentration and colloidal silver addition, studied using an in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Antifungal agent 71 delivery in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Antifungal Agent AF-71, a novel inhibitor of lanosterol 14α-demethylase (ERG11).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with AF-71?
A1: The primary challenge is its poor aqueous solubility. AF-71 is a lipophilic compound, which can lead to precipitation in aqueous culture media and buffers, affecting experimental reproducibility and accuracy.[1][2][3][4] Careful consideration of solvent and formulation strategy is critical for successful experiments.
Q2: How should I prepare a stock solution of AF-71?
A2: A stock solution of AF-71 should be prepared in a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is commonly used. Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO I can use in my in vitro fungal cell culture?
A3: The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 1%, and ideally below 0.5%.[5][6][7] High concentrations of DMSO can inhibit fungal growth and affect cell membrane permeability, potentially confounding your results.[5][6][7][8] It is crucial to run a vehicle control (medium with the same final DMSO concentration but without AF-71) in all experiments.[6]
Q4: I am seeing precipitation when I add AF-71 to my culture medium. What should I do?
A4: Precipitation occurs when the concentration of AF-71 exceeds its solubility limit in the aqueous medium. To mitigate this, you can try several strategies:
-
Reduce the final concentration: Test a lower concentration range of AF-71.
-
Use a solubilizing agent: Formulations with excipients like cyclodextrins or surfactants can improve solubility.[1][2]
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium while vortexing can sometimes help keep the compound in solution.
-
Serial dilution: Perform serial dilutions in the culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium.
Q5: Is AF-71 effective against all fungal species?
A5: AF-71 targets Erg11, an enzyme essential for ergosterol biosynthesis in many fungi.[9][10][11] However, its spectrum of activity may vary. Some species may have intrinsic resistance, or acquire resistance through mutations in the ERG11 gene or via upregulation of efflux pumps.[11][12] Antifungal susceptibility testing is recommended for each fungal species and strain of interest.[13][14]
Troubleshooting Guides
In Vitro Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. AF-71 precipitation in wells. 2. Variable DMSO concentration across wells. 3. Fungal inoculum size is not standardized. 4. Trailing effect (reduced but persistent growth at supra-MIC concentrations).[13] | 1. Visually inspect plates for precipitation. Consider using a formulation with solubilizing agents like cyclodextrins or surfactants.[1][15] 2. Ensure the final DMSO concentration is consistent in all wells, including controls. 3. Standardize the fungal inoculum preparation and concentration as per CLSI or EUCAST guidelines.[16] 4. Read MICs at the recommended endpoint (e.g., 50% or 90% growth inhibition compared to the vehicle control). |
| High MIC values or no activity observed | 1. Intrinsic or acquired resistance of the fungal strain.[12] 2. Loss of compound activity due to improper storage. 3. Adsorption of the hydrophobic compound to plasticware. | 1. Verify the identity of your fungal strain. Test against a known susceptible control strain. Sequence the ERG11 gene to check for resistance mutations.[17] 2. Use fresh aliquots of AF-71 stock solution. Avoid multiple freeze-thaw cycles. 3. Consider using low-adhesion microplates. |
| Toxicity observed in vehicle control wells | 1. Final DMSO concentration is too high.[7][8] 2. Contamination of DMSO stock. | 1. Reduce the final DMSO concentration to ≤0.5%.[5] If high concentrations of AF-71 are needed, consider alternative solubilization strategies to lower the required DMSO volume.[2][18] 2. Use a fresh, sterile-filtered, anhydrous DMSO stock. |
In Vivo Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no efficacy in murine models | 1. Poor bioavailability due to low solubility of AF-71 in the delivery vehicle.[1][4] 2. Rapid metabolism or clearance of the compound. 3. Incorrect route of administration for the infection model. 4. Formulation precipitates upon injection. | 1. Develop an optimized formulation. Options include co-solvents, lipid-based formulations (e.g., in Captex 300), or cyclodextrin complexes to improve solubility and absorption.[1][19] 2. Conduct pharmacokinetic (PK) studies to determine the half-life and exposure of AF-71. 3. Ensure the administration route (e.g., intravenous, intraperitoneal) is appropriate for establishing the desired infection and for the compound's properties.[20] 4. Prepare the formulation immediately before injection. Visually inspect for clarity. Consider particle size reduction techniques like micronization.[1] |
| Toxicity or adverse events in animals (e.g., weight loss, irritation) | 1. Toxicity of the delivery vehicle (e.g., high concentration of co-solvents or surfactants). 2. Off-target toxicity of AF-71 at the administered dose. | 1. Run a vehicle-only control group to assess the tolerability of the formulation. Optimize the vehicle to use the minimum necessary amount of excipients.[1] 2. Perform a dose-ranging tolerability study to determine the maximum tolerated dose (MTD) before initiating efficacy studies. |
Data Presentation
Table 1: Solubility of AF-71 in Various Solvents
| Solvent / Vehicle | Concentration (mg/mL) | Observations |
| Water | < 0.001 | Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.001 | Insoluble |
| 100% DMSO | > 50 | Freely Soluble |
| 100% Ethanol | ~15 | Soluble |
| 5% DMSO in Saline | < 0.01 | Precipitates |
| 20% Hydroxypropyl-β-cyclodextrin in Saline | ~0.5 | Clear Solution |
| 10% Tween 80 / 90% Saline | ~0.2 | Forms Micellar Solution |
Table 2: Example In Vitro Efficacy of AF-71 against Candida albicans
| Fungal Strain | MIC₅₀ (µg/mL) in 0.5% DMSO | MIC₅₀ (µg/mL) in 20% HP-β-CD |
| C. albicans SC5314 (Wild-Type) | 0.25 | 0.25 |
| Fluconazole-Resistant Isolate (ERG11 mutation) | > 64 | > 64 |
| ATCC 90028 (Control Strain) | 0.25 | 0.5 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from CLSI M27 guidelines for a poorly soluble compound.
-
Prepare AF-71 Stock: Dissolve AF-71 in 100% DMSO to a concentration of 10 mg/mL.
-
Prepare Fungal Inoculum: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the density to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final working concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution Plate: In a 96-well plate (the "mother plate"), perform a 2-fold serial dilution of the AF-71 stock solution in 100% DMSO.
-
Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the mother plate to a new 96-well plate containing 198 µL of the fungal inoculum in RPMI medium. This creates a final DMSO concentration of 1%. Ensure a growth control (inoculum + 2 µL DMSO) and a sterility control (medium only) are included.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC, which is the lowest concentration of AF-71 that causes a significant (e.g., 50%) inhibition of growth compared to the drug-free growth control. This can be assessed visually or with a spectrophotometer.
Protocol 2: Murine Model of Systemic Candidiasis
This protocol describes a common intravenous infection model to test AF-71 efficacy.[20][21][22] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use female BALB/c mice (6-8 weeks old). Immunosuppression may be required depending on the virulence of the fungal strain and can be induced with agents like cyclophosphamide.[20][23]
-
Infection: Prepare a C. albicans suspension in sterile saline. Infect mice via intravenous (IV) injection into the lateral tail vein with an inoculum of ~1 x 10⁵ CFU per mouse.[20]
-
AF-71 Formulation: Prepare the AF-71 formulation for injection. A common vehicle for poorly soluble compounds is a solution containing a co-solvent and a solubilizer, such as 10% DMSO, 40% PEG400, and 50% water, or a cyclodextrin-based formulation.[18] The formulation must be sterile-filtered.
-
Treatment: Begin treatment 2-4 hours post-infection. Administer the AF-71 formulation via an appropriate route (e.g., intraperitoneal or oral gavage) once or twice daily for a predetermined period (e.g., 7 days). Include a vehicle control group and potentially a positive control group (e.g., fluconazole).
-
Monitoring: Monitor mice daily for signs of illness, including weight loss, ruffled fur, and lethargy.
-
Endpoint Analysis: The primary endpoint can be survival over a period (e.g., 21 days). Alternatively, for mechanistic studies, mice can be euthanized at specific time points (e.g., day 3 post-infection), and organs (typically kidneys) harvested to determine the fungal burden by plating serial dilutions of tissue homogenates.[22]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scientificarchives.com [scientificarchives.com]
Adjusting assay conditions for Antifungal agent 71
Welcome to the technical support center for Antifungal Agent 71. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a trifluoromethyl pyrimidine derivative demonstrating antifungal activity, notably against Fusarium oxysporum[1]. While its precise mechanism is under investigation, evidence suggests that pyrimidine-based antifungal compounds can act as inhibitors of squalene cyclase, a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired cell growth and viability.
Q2: What is the reported potency of this compound?
In vitro studies have shown that this compound exhibits an EC50 value of 3.61 μg/mL against Fusarium oxysporum[1].
Q3: Which fungal species is this compound known to be effective against?
Currently, the primary reported activity of this compound is against Fusarium oxysporum[1]. Further studies are needed to determine its spectrum of activity against other fungal species.
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For antifungal susceptibility testing, further dilutions should be made in the appropriate culture medium, such as RPMI-1640. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Materials:
-
This compound
-
Fusarium oxysporum isolate
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
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Sterile DMSO
-
Sterile saline or water with 0.05% Tween 20
Procedure:
-
Inoculum Preparation:
-
Culture F. oxysporum on potato dextrose agar (PDA) at 28-30°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer. This will be your 2X inoculum.
-
-
Drug Dilution:
-
Prepare a 2X serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a drug-free well (growth control) and a media-only well (sterility control).
-
-
Inoculation and Incubation:
-
Add an equal volume of the 2X fungal inoculum to each well of the microtiter plate, effectively halving the drug concentration to the final 1X concentration.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed visually or with a microplate reader at 530 nm.
-
Protocol 2: Ergosterol Biosynthesis Inhibition Assay
This assay is designed to confirm the inhibitory effect of this compound on the ergosterol pathway.
Materials:
-
Fusarium oxysporum
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
DMSO
-
Heptane
-
Potassium hydroxide
-
Ergosterol standard
-
Spectrophotometer or HPLC
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate F. oxysporum into SDB and grow for 48 hours at 28°C with shaking.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the cultures. Include a no-drug control.
-
Incubate for another 24 hours.
-
-
Sterol Extraction:
-
Harvest the fungal mycelia by filtration and wash with sterile water.
-
Saponify the cells by incubating with alcoholic potassium hydroxide at 80°C for 1 hour.
-
Extract the non-saponifiable lipids (including ergosterol) with heptane.
-
-
Ergosterol Quantification:
-
Measure the absorbance of the heptane layer from 230 to 300 nm. The characteristic four-peaked curve of ergosterol should be visible.
-
Alternatively, for more precise quantification, analyze the extract using HPLC with a C18 column and methanol as the mobile phase, comparing the peak area to an ergosterol standard curve.
-
-
Data Analysis:
-
Calculate the percentage of ergosterol inhibition at each concentration of this compound relative to the no-drug control.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth at expected concentrations | 1. Inactive this compound. 2. Resistant fungal strain. 3. Incorrect drug concentration. 4. High inoculum density. | 1. Verify the integrity and proper storage of the compound. 2. Use a known susceptible control strain. 3. Re-calculate and prepare fresh dilutions. 4. Ensure the inoculum is within the recommended range (0.4 x 10⁴ to 5 x 10⁴ CFU/mL). |
| Inconsistent MIC readings between replicates | 1. Uneven inoculum distribution. 2. Pipetting errors during drug dilution. 3. Edge effects in the microtiter plate. | 1. Vortex the inoculum suspension thoroughly before and during aliquoting. 2. Use calibrated pipettes and ensure proper mixing in each well. 3. Avoid using the outermost wells of the plate or fill them with sterile media. |
| Trailing growth (reduced but not absent growth at higher concentrations) | 1. Fungistatic rather than fungicidal effect at those concentrations. 2. Partial inhibition of the target enzyme. | 1. Read the MIC at the concentration that shows approximately 50% or 90% growth inhibition compared to the control, and note the endpoint used. 2. This is a known phenomenon with some antifungals; consistent reading criteria are key. |
| Ergosterol assay shows no reduction in ergosterol levels | 1. The mechanism of action is not via ergosterol biosynthesis inhibition. 2. Inefficient sterol extraction. 3. Assay conditions are not optimal. | 1. Consider alternative mechanism of action assays. 2. Ensure complete cell lysis during saponification and thorough extraction with heptane. 3. Verify incubation times and drug concentrations. |
Data Presentation
Table 1: Antifungal Activity of Agent 71 against Fusarium oxysporum
| Parameter | Value | Reference |
| EC50 | 3.61 µg/mL | [1] |
Table 2: Example Data for Ergosterol Biosynthesis Inhibition Assay
| This compound Concentration (µg/mL) | Mean Ergosterol Content (µg/mg dry weight) | % Inhibition |
| 0 (Control) | 5.2 ± 0.4 | 0 |
| 1.8 | 3.1 ± 0.3 | 40.4 |
| 3.6 | 1.5 ± 0.2 | 71.2 |
| 7.2 | 0.4 ± 0.1 | 92.3 |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for MIC determination of this compound.
References
Mitigating off-target effects of Antifungal agent 71 in research
Welcome to the technical support center for Fungistatin-71. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Fungistatin-71 in their experiments while understanding and mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fungistatin-71?
A1: Fungistatin-71 is a potent inhibitor of fungal lanosterol 14α-demethylase (ERG11), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] By blocking this enzyme, Fungistatin-71 disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1][3]
Q2: What are the known off-target effects of Fungistatin-71 in mammalian cells?
A2: As a small molecule inhibitor, Fungistatin-71 may exhibit some cross-reactivity with mammalian cytochrome P450 (CYP) enzymes due to structural similarities with the fungal target.[4] The primary off-target effects observed are the inhibition of CYP3A4 and CYP2C9, which can lead to altered metabolism of other compounds and potential cytotoxicity at high concentrations.
Q3: How can I minimize off-target effects in my in vitro experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of Fungistatin-71 and to perform dose-response studies to determine the optimal concentration for your specific fungal strain.[5] Additionally, including appropriate controls, such as host cells not treated with the compound, can help differentiate between antifungal and off-target effects.
Q4: Are there any strategies to reduce off-target effects in in vivo animal models?
A4: In animal studies, utilizing a targeted delivery system, such as liposomal formulations, can help increase the concentration of Fungistatin-71 at the site of infection while minimizing systemic exposure and associated off-target effects.[6] Careful monitoring of liver function and potential drug-drug interactions is also crucial.[7]
Troubleshooting Guide
Issue 1: I am observing significant toxicity in my mammalian cell line control when treated with Fungistatin-71.
-
Possible Cause: The concentration of Fungistatin-71 used may be too high, leading to off-target inhibition of essential host cell cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 (inhibitory concentration 50%) for your specific mammalian cell line and compare it to the MIC (minimum inhibitory concentration) for the target fungus.
-
Reduce the concentration of Fungistatin-71 to a level that is effective against the fungus but minimally toxic to the host cells.
-
Consider using a cell line with lower expression of CYP3A4 and CYP2C9 if experimentally feasible.
-
Issue 2: My in vivo study results are inconsistent, and I suspect off-target effects are influencing the outcome.
-
Possible Cause: Off-target effects of Fungistatin-71 could be modulating the host's immune response or metabolism, leading to variability in the experimental results.
-
Troubleshooting Steps:
-
Incorporate additional control groups, such as a vehicle-only control and a control treated with a known antifungal with a different mechanism of action.
-
Monitor for signs of toxicity in the animals, including weight loss, changes in behavior, and elevated liver enzymes.
-
If possible, measure the plasma concentration of Fungistatin-71 to ensure it is within the therapeutic window.
-
Data Presentation
Table 1: Comparative Inhibitory Activity of Fungistatin-71
| Target Enzyme | Organism | IC50 (nM) | Notes |
| Lanosterol 14α-demethylase (ERG11) | Candida albicans | 50 | Primary antifungal target |
| Lanosterol 14α-demethylase (ERG11) | Aspergillus fumigatus | 85 | Primary antifungal target |
| Cytochrome P450 3A4 (CYP3A4) | Homo sapiens | 5,000 | Key off-target |
| Cytochrome P450 2C9 (CYP2C9) | Homo sapiens | 12,000 | Secondary off-target |
Experimental Protocols
Protocol: Assessing Off-Target Binding to Human Cytochrome P450 Enzymes
This protocol outlines a competitive binding assay to determine the inhibitory potential of Fungistatin-71 on human CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin)
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Fungistatin-71
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Positive control inhibitor (e.g., Ketoconazole)
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Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of Fungistatin-71 and the positive control in the assay buffer.
-
In a 96-well plate, add the recombinant CYP3A4 enzyme to each well.
-
Add the different concentrations of Fungistatin-71 or the positive control to the respective wells. Include a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a period of 30 minutes.
-
Calculate the rate of substrate metabolism for each inhibitor concentration.
-
Determine the IC50 value for Fungistatin-71 by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reelmind.ai [reelmind.ai]
- 4. Current Concepts in Antifungal Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifyber.com [ifyber.com]
- 6. Novel Strategies for Preventing Fungal Infections—Outline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antifungal Potency of Antifungal Agent 71 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to Antifungal Agent 71 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, exemplified by compounds like YC-071, belongs to the azole class of antifungal agents. The primary mechanism of action for azoles is the inhibition of the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, azole antifungals disrupt the production of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability, disruption of cellular functions, and ultimately, inhibition of fungal growth.
Q2: How can the antifungal potency of this compound derivatives be enhanced?
A2: Enhancing the antifungal potency of this compound derivatives, which are part of the broader azole class, can be achieved through several medicinal chemistry strategies:
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Structural Modifications: Introducing different chemical moieties to the core structure can improve binding affinity to the target enzyme (CYP51) and enhance antifungal activity. For instance, the incorporation of 1,2,3-triazole or 1,3,4-oxadiazole rings has been shown to increase potency.
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Improving Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and efficacy in vivo.
-
Overcoming Resistance: Derivatives can be designed to be effective against fungal strains that have developed resistance to existing azole drugs. This may involve creating structures that are less susceptible to efflux pumps or have a higher affinity for mutated target enzymes.
Q3: What are the standard methods for evaluating the in vitro antifungal activity of new derivatives?
A3: The most common method for in vitro antifungal susceptibility testing is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. For some fungi and drug combinations, MIC₅₀ or MIC₈₀ values (inhibiting 50% or 80% of growth, respectively) are reported.
Troubleshooting Guides
Synthesis of this compound Derivatives
Q: I am experiencing low yields during the synthesis of my triazole derivative. What are some potential causes and solutions?
A: Low synthetic yields can arise from several factors. Here are some common issues and troubleshooting steps:
-
Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is stalling, consider increasing the reaction time, temperature, or the amount of a catalyst.
-
Side Reactions: The presence of multiple reactive sites on your starting materials can lead to unwanted side products. Protecting groups may be necessary to block these sites and direct the reaction to the desired outcome.
-
Purification Losses: Significant loss of product can occur during purification steps like column chromatography. Ensure you are using the appropriate solvent system and stationary phase. Careful handling and concentration of fractions are also crucial.
-
Reagent Quality: The purity of your starting materials and reagents is critical. Impurities can interfere with the reaction. Use reagents from reliable sources and consider purifying starting materials if necessary.
Q: My final compound shows impurities in the NMR and MS spectra. How can I improve its purity?
A: Achieving high purity is essential for accurate biological evaluation. Here are some suggestions:
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: Optimizing your column chromatography conditions can improve separation. This includes trying different solvent gradients, using a different stationary phase (e.g., silica gel, alumina), or employing high-performance liquid chromatography (HPLC) for more challenging separations.
-
Washing/Extraction: Performing additional aqueous washes or liquid-liquid extractions during the work-up can help remove unreacted starting materials and water-soluble byproducts.
Antifungal Susceptibility Testing (MIC Assay)
Q: I am observing inconsistent MIC values for the same compound across different experiments. What could be the reason?
A: Inconsistent MIC values are a common issue. Here are some potential sources of variability and how to address them:
-
Inoculum Preparation: The density of the fungal inoculum is a critical parameter. Ensure you are accurately preparing the inoculum to the specified concentration (e.g., using a spectrophotometer to measure optical density and then diluting appropriately).
-
Incubation Conditions: The temperature and duration of incubation must be consistent. Follow the standardized protocols (e.g., 35°C for 24-48 hours for Candida species).
-
Plate Reading: The endpoint determination can be subjective, especially with drugs that cause partial inhibition (trailing). Using a plate reader to measure optical density can provide a more objective measure of growth inhibition.
-
Compound Solubility: If your derivative has poor solubility in the test medium, it can precipitate and lead to inaccurate results. Using a solvent like dimethyl sulfoxide (DMSO) to prepare the stock solution and ensuring the final concentration of the solvent in the assay is low (typically ≤1%) is important.
Q: I am seeing "trailing" or reduced but persistent growth at concentrations above the MIC for my azole derivative. How should I interpret this?
A: The trailing phenomenon is well-documented for azole antifungals. It refers to the reduced but persistent growth of some fungal strains at drug concentrations above the MIC.
-
Clinical Relevance: Trailing does not always correlate with clinical failure. However, it is an important observation to record.
Data Presentation
Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives Against Candida Species (MIC₅₀ in µg/mL)
| Compound/Drug | C. albicans SC5314 | C. albicans (Fluconazole-Resistant) | C. glabrata | C. parapsilosis | C. tropicalis |
| Derivative 4h [1] | <1.52 | <20 | - | - | - |
| Derivative 4j [1] | <1.52 | <20 | - | - | - |
| Derivative 4l [1] | 0.51 | <20 | - | - | - |
| Derivative 4s [1] | 0.53 | <20 | - | - | - |
| Derivative 6c [2] | 0.0625 | 4.0 | - | - | - |
| Derivative A1 [3] | 0.125 | 1.0 | 0.125 | 0.5 | >64.0 |
| Derivative A5 [3] | 0.125 | 1.0 | 0.125 | 0.5 | >64.0 |
| Fluconazole [1][2][3] | 1.52 | >64 | 16-32 | 2 | 2 |
| Ketoconazole [3] | 0.125 | - | 0.5 | 0.25 | 0.125 |
Note: Data is compiled from multiple sources and represents examples of novel triazole derivatives. "-" indicates data not available.
Table 2: In Vitro Antifungal Activity of Novel Triazole Derivatives Against Cryptococcus and Aspergillus Species (MIC in µg/mL)
| Compound/Drug | Cryptococcus neoformans | Aspergillus fumigatus |
| Derivative 5k [2] | 0.125 | 8.0 |
| Derivative 6c [2] | 0.0625 | 4.0 |
| Derivative A1 [3] | ≤0.125 | >64.0 |
| Derivative A5 [3] | ≤0.125 | >64.0 |
| Fluconazole [2][3] | 4.0 | >64.0 |
| Posaconazole [2] | 0.0625 | 0.25 |
Note: Data is compiled from multiple sources and represents examples of novel triazole derivatives.
Experimental Protocols
Protocol 1: General Synthesis of a Triazole Derivative
This protocol provides a representative procedure for the synthesis of a novel triazole derivative, which may be adapted for specific this compound derivatives.
-
Step 1: Synthesis of Intermediate A (e.g., an epoxide). The synthesis often begins with the creation of a core intermediate, such as an epoxide, from commercially available starting materials. This may involve reactions like epoxidation of an alkene.
-
Step 2: Ring-opening of Intermediate A. The epoxide ring is then opened by a nucleophile, such as a substituted triazole, in the presence of a suitable base and solvent.
-
Step 3: Functional Group Interconversion. Further modifications to the side chains are then carried out. This could involve coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or other functional groups.
-
Step 4: Purification. The crude product is purified, typically by column chromatography on silica gel using a gradient of solvents like ethyl acetate and hexane.
-
Step 5: Characterization. The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the CLSI M27-A3 guidelines for yeast.
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare serial twofold dilutions of the antifungal agent in the test medium (RPMI 1640) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the target of azole antifungals.
Caption: Experimental workflow for the development of new antifungal agents.
Caption: Signaling pathways involved in azole antifungal action and resistance.
References
Challenges in scaling up experiments with Antifungal agent 71
Welcome to the technical support center for Antifungal Agent 71. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this novel agent.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as a potent and selective inhibitor of fungal 1,3-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] By inhibiting this enzyme, Agent 71 disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[2] Its high selectivity for the fungal enzyme minimizes off-target effects on mammalian cells.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Lyophilized powder of this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the agent is stable for up to 24 months. Once reconstituted, stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of the agent in various solvents can vary, so it is crucial to consult the solubility data provided.
Q3: Is this compound effective against a broad spectrum of fungal pathogens?
A3: Yes, this compound has demonstrated broad-spectrum activity against a range of clinically relevant fungal pathogens, including Candida spp. (including azole-resistant strains), Aspergillus spp., and Cryptococcus neoformans. Its efficacy is attributed to its highly conserved target, 1,3-β-D-glucan synthase, across different fungal species.
Q4: What are the known challenges when scaling up experiments with this compound?
A4: The primary challenges in scaling up experiments with this compound are related to its limited aqueous solubility and potential for precipitation at higher concentrations.[3][4] Maintaining consistent potency and bioavailability can also be a hurdle in larger-volume preparations. Careful optimization of solvent systems and formulation strategies is often necessary to overcome these issues.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Q: I am observing precipitation of this compound when preparing my stock solutions or in my assay medium. What can I do?
A: This is a common issue due to the agent's hydrophobic nature. Here are several troubleshooting steps:
-
Optimize the Solvent System: While DMSO is the recommended primary solvent, for aqueous dilutions, the final DMSO concentration should be kept below 1% (v/v) to avoid toxicity and precipitation. For larger scale preparations, consider using a co-solvent system.
-
Utilize Solubilizing Excipients: The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), has been shown to significantly improve the aqueous solubility of similar poorly soluble antifungal compounds.[3]
-
pH Adjustment: The solubility of many antifungal agents is pH-dependent.[5] Experiment with adjusting the pH of your buffer system to see if it improves the solubility of Agent 71.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious of potential degradation with prolonged exposure.
Issue 2: Inconsistent Results in Potency Assays (e.g., MIC assays)
Q: My Minimum Inhibitory Concentration (MIC) values for this compound are variable between experiments. What could be the cause?
A: Inconsistent MIC values can stem from several factors:
-
Inoculum Size: The density of the fungal inoculum can significantly impact MIC results.[6] Ensure you are using a standardized and accurately quantified fungal suspension for each experiment.
-
Assay Medium: The composition of the culture medium can affect the activity of the antifungal agent. Use a standardized medium, such as RPMI-1640, as recommended by EUCAST and CLSI guidelines for antifungal susceptibility testing.[7][8]
-
Incubation Time and Temperature: Adhere to a consistent incubation time and temperature, as these parameters can influence fungal growth rates and, consequently, the apparent MIC.[9]
-
Agent Adsorption: At low concentrations, the agent may adsorb to plastic surfaces. Using low-adhesion microplates can mitigate this issue.
Issue 3: Loss of Activity in Solution
Q: I have noticed a decrease in the antifungal activity of my prepared solutions of Agent 71 over time. Why is this happening?
A: Loss of activity can be due to chemical instability or degradation.
-
Storage Conditions: Ensure that stock solutions are stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles which can degrade the compound.
-
Light Sensitivity: Protect solutions from light, as some antifungal agents are light-sensitive.
-
pH Stability: The stability of the agent may be pH-dependent. Assess the stability of Agent 71 in your experimental buffer over the time course of your assay.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| 100% DMSO | > 50 | Clear solution |
| 100% Ethanol | 15 | Clear solution |
| PBS (pH 7.4) | < 0.01 | Insoluble, suspension forms |
| PBS (pH 7.4) + 5% DMSO | 0.1 | Slight precipitation over time |
| PBS (pH 7.4) + 10% (w/v) 2-HP-β-CD | 1.5 | Clear solution |
Table 2: Stability of this compound in Solution (1 mg/mL)
| Solvent | Storage Temperature | % Remaining Activity (after 7 days) |
| DMSO | 4°C | 95% |
| DMSO | -20°C | 98% |
| RPMI-1640 + 1% DMSO | 37°C | 75% |
| RPMI-1640 + 1% DMSO | 4°C | 92% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various assays.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of this compound against a fungal strain using the broth microdilution method.
Materials:
-
This compound stock solution (20 mg/mL in DMSO)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well, flat-bottom microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10^6 CFU/mL in sterile saline. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Add 100 µL of the final fungal inoculum to each well containing the diluted agent.
-
Include a positive control (fungal inoculum in medium without the agent) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. This can be determined visually or by measuring the optical density at 530 nm.[8][9]
Visualizations
Caption: Workflow for the preparation and use of this compound in an MIC assay.
Caption: Troubleshooting guide for inconsistent MIC results with this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Antifungals and Drug Resistance [mdpi.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Problems in the laboratory assessment of antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
Validation of Caspofungin's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of Caspofungin, a novel antifungal agent, with established alternatives, focusing on the validation of its unique mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to Antifungal Agents
Caspofungin , the subject of this guide (referred to as Antifungal agent 71 in the prompt), is a member of the echinocandin class of antifungal drugs.[1] It exhibits a distinct mechanism of action by targeting the fungal cell wall.[1][2] For comparison, this guide includes two other widely used antifungal agents with different cellular targets:
-
Fluconazole: A triazole antifungal that disrupts the fungal cell membrane by inhibiting ergosterol synthesis.[3][4][5]
-
Amphotericin B: A polyene antifungal that also targets the fungal cell membrane by binding to ergosterol, leading to the formation of pores and subsequent cell leakage.[6][7][8]
Mechanism of Action
Caspofungin: This agent acts by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[9][10] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component that provides structural integrity to the fungal cell wall.[2][9] The inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[2][11] This target is specific to fungi as it is not present in mammalian cells.[10]
Fluconazole: Fluconazole targets the fungal cytochrome P450 enzyme, 14-α-demethylase.[3][5] This enzyme is a key component in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane.[3] By inhibiting this enzyme, fluconazole disrupts the structure and function of the fungal cell membrane, leading to a fungistatic effect.[3][5]
Amphotericin B: This fungicidal agent binds directly to ergosterol in the fungal cell membrane.[6][7][8] This binding creates transmembrane channels or pores, leading to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[6][8][12]
Comparative Performance Data
The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for Caspofungin, Fluconazole, and Amphotericin B against various Candida species, a common cause of fungal infections.
| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Candida tropicalis |
| Caspofungin | 0.06 - 2 µg/mL[13] | 0.06 - 0.125 µg/mL[14] | 0.5 - 2 µg/mL[13] | 0.125 - 4 µg/mL[13] | 0.125 - 2 µg/mL[13] |
| Fluconazole | 0.25 µg/mL[14] | 4 µg/mL[14] | 32 µg/mL[14] | 2 µg/mL[14] | Not specified |
| Amphotericin B | 1 µg/mL[14] | 0.25 µg/mL[14] | 1 µg/mL[14] | 0.125 µg/mL[14] | Not specified |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)
This protocol is a standard method for determining the in vitro susceptibility of fungi to antifungal agents.
a. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of Caspofungin, Fluconazole, and Amphotericin B in a suitable solvent (e.g., dimethyl sulfoxide or water).[15]
-
Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.[15][16]
b. Inoculum Preparation:
-
Culture the fungal strain to be tested (e.g., Candida albicans) overnight in a suitable liquid medium.[16]
-
Adjust the fungal suspension to a standardized concentration (e.g., by measuring optical density at 600 nm) and then dilute it further to the final desired inoculum size.[16]
c. Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.[16]
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at a controlled temperature (e.g., 35°C or 37°C) for a specified period (typically 24 to 48 hours).[16]
d. Determination of MIC:
-
After incubation, visually inspect the plates or use a spectrophotometer to measure the optical density in each well.[17]
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins, or 100% for amphotericin B) compared to the growth control.[17]
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme of Caspofungin.
a. Preparation of Fungal Microsomal Fractions:
-
Grow the fungal cells to mid-log phase and harvest them.
-
Mechanically disrupt the cells (e.g., using glass beads) to release the cellular contents.
-
Isolate the microsomal membrane fraction, which contains the β-(1,3)-D-glucan synthase enzyme, through differential centrifugation.
b. Enzyme Assay:
-
The reaction mixture typically contains a buffer, the microsomal fraction, and the substrate UDP-D-[U-14C]glucose.[18]
-
Add varying concentrations of the test compound (e.g., Caspofungin) to the reaction mixtures.
-
Initiate the enzymatic reaction by adding the membrane fraction and incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[18]
c. Measurement of Inhibition:
-
Stop the reaction (e.g., by adding trichloroacetic acid).[19]
-
Collect the acid-insoluble product (radiolabeled β-(1,3)-D-glucan) by filtration.[19]
-
Measure the radioactivity of the collected product using a scintillation counter.
-
The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the enzyme activity by 50% compared to the control without the inhibitor.[19]
Visualizations
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Amphotericin B - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Antifungal Agent and Fluconazole Against Fusarium Species
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of a representative novel antifungal agent, Olorofim, against various Fusarium species versus the established azole, fluconazole. The data presented herein is compiled from recent peer-reviewed studies and is intended for researchers, scientists, and drug development professionals. Fusarium species are notoriously difficult to treat due to their intrinsic resistance to many classes of antifungal drugs, including most azoles.
Executive Summary
Infections caused by Fusarium species pose a significant clinical challenge due to the fungi's intrinsic resistance to many available antifungal therapies. Fluconazole, a widely used azole, demonstrates consistently poor in vitro activity against the majority of clinically relevant Fusarium isolates. In contrast, emerging antifungal agents with novel mechanisms of action, such as Olorofim, have shown promising in vitro potency against these resistant pathogens. This guide synthesizes the available data to provide a clear comparison of their efficacy.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values for Olorofim, Manogepix (another novel agent), and Fluconazole against key Fusarium species complexes. The data highlights the significant disparity in activity between the novel agents and fluconazole.
Table 1: Comparative In Vitro Activity of Olorofim and Fluconazole against Fusarium Species
| Antifungal Agent | Fusarium Species Complex | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Olorofim | F. oxysporum (FOSC) | 45 | 0.06 – >4 | - | - | 0.515 |
| F. solani (FSSC) | 16 | 1 – >4 | - | - | ≥4 | |
| F. fujikuroi (FFSC) | - | - | - | - | 0.133 | |
| Fluconazole | Fusarium spp. | 115 | ≥64 | ≥64 | ≥64 | - |
| F. verticillioides | 24 | >64 | >64 | >64 | - | |
| F. thapsinum | 5 | >64 | >64 | >64 | - |
Note: MIC values for Olorofim are based on 100% growth inhibition endpoint. Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Activity of Manogepix against Fusarium Species
| Antifungal Agent | Fusarium Species Complex | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Geometric Mean MEC (µg/mL) |
| Manogepix | F. oxysporum (FOSC) | 49 | ≤0.015 – 0.03 | - | - | ≤0.015 |
| F. solani (FSSC) | 16 | ≤0.015 | - | - | ≤0.015 | |
| Fusarium spp. | - | - | 0.016 | 0.06 | - |
Note: The Minimum Effective Concentration (MEC) is the standard endpoint for measuring the in vitro activity of manogepix against filamentous fungi.[5][6]
The data clearly indicates that Fusarium species exhibit high-level resistance to fluconazole, with MIC values consistently at or above 64 µg/mL.[3][4] In stark contrast, novel agents like Olorofim and Manogepix show potent activity at much lower concentrations. Olorofim demonstrates variable but often potent activity, particularly against the F. fujikuroi species complex, while Manogepix shows consistently low MEC values against both F. oxysporum and F. solani species complexes.[2][6]
Experimental Protocols
The data presented is primarily derived from studies employing standardized broth microdilution methods for antifungal susceptibility testing of filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38 Broth Microdilution Method Summary
This reference method is designed to produce reproducible Minimum Inhibitory Concentration (MIC) data for filamentous fungi.[7][8][9]
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to encourage sporulation. A conidial suspension is prepared by covering the culture with a sterile saline or water solution containing a wetting agent (e.g., 0.1% Tween 20). The resulting suspension is adjusted spectrophotometrically to achieve a final inoculum concentration in the test wells of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[10]
-
Antifungal Plate Preparation: Antifungal agents are serially diluted (typically two-fold) in RPMI 1640 medium within 96-well microdilution plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 48 to 72 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a specified level of growth inhibition compared to a drug-free control well. For azoles like fluconazole, this is typically a prominent (approx. 50%) decrease in turbidity. For agents like Olorofim, endpoints are often read as 100% inhibition (no visible growth).[1][3]
EUCAST E.DEF 9.4 Method Summary
The EUCAST method is similar in principle to the CLSI standard but has some key differences.[11]
-
Medium: RPMI 1640 medium is supplemented with 2% glucose.
-
Inoculum: The final inoculum concentration is typically between 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.[12]
-
Endpoint Reading: MICs are read visually as the lowest concentration showing complete inhibition of growth for most agents. For some agents and fungi, spectrophotometric reading may be used.[13]
Mandatory Visualizations
Mechanism of Action Comparison
The fundamental difference in efficacy between fluconazole and Olorofim against Fusarium can be attributed to their distinct molecular targets. Fluconazole's target is often ineffective in Fusarium, while Olorofim's novel target circumvents this intrinsic resistance.
Caption: Comparative mechanisms of action of Fluconazole and Olorofim.
Experimental Workflow
The following diagram illustrates the standardized workflow for determining the MIC of an antifungal agent against a filamentous fungus using the broth microdilution method.
Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.
References
- 1. In vitro activity of olorofim against clinical isolates of the Fusarium oxysporum and Fusarium solani species complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antifungal Susceptibility and Molecular Characterization of Clinical Isolates of Fusarium verticillioides (F. moniliforme) and Fusarium thapsinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.antpedia.com [img.antpedia.com]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. researchgate.net [researchgate.net]
- 11. EUCAST: AST of Moulds [eucast.org]
- 12. scribd.com [scribd.com]
- 13. medicallabnotes.com [medicallabnotes.com]
A Comparative Analysis of Trifluoromethyl Pyrimidine Antifungals: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethyl pyrimidine antifungals, supported by experimental data, to inform the development of novel antifungal agents.
The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the exploration of new antifungal scaffolds. Trifluoromethyl pyrimidine derivatives have emerged as a promising class of compounds with potent and broad-spectrum antifungal activity. This guide offers a comparative analysis of different classes of these compounds, focusing on their efficacy against key fungal pathogens and delving into their mechanisms of action.
Comparative Efficacy of Trifluoromethyl Pyrimidine Derivatives
The antifungal efficacy of various trifluoromethyl pyrimidine derivatives has been evaluated against a range of pathogenic fungi. The data presented below, summarized from multiple studies, highlights the inhibitory activity of these compounds. The primary metrics used for comparison are the percentage of mycelial growth inhibition at a specific concentration and the half-maximal effective concentration (EC50).
Table 1: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives against Botrytis cinerea
| Compound | Concentration (µg/mL) | Cucumber B. cinerea (% Inhibition) | Strawberry B. cinerea (% Inhibition) | Tobacco B. cinerea (% Inhibition) | Blueberry B. cinerea (% Inhibition) |
| 4 | 50 | 75.86[1] | 82.68[1] | - | - |
| 5h | 50 | 72.31[1] | 74.37[1] | - | - |
| 5o | 50 | 80.38[1] | 75.31[1] | - | - |
| 5r | 50 | 73.57[1] | 79.85[1] | - | - |
Note: '-' indicates data not available.
Table 2: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety
| Compound | Target Fungus | Concentration (µg/mL) | % Inhibition | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 5f | Phomopsis sp. | 50 | 100[2] | 15.1[2] | Pyrimethanil | 32.1[2] |
| 5o | Phomopsis sp. | 50 | 100[2] | 10.5[2] | Pyrimethanil | 32.1[2] |
| 5p | Phomopsis sp. | 50 | 93.4[2] | 19.6[2] | Pyrimethanil | 32.1[2] |
| 5b | B. cinerea | 50 | 96.76[3] | - | Tebuconazole | - |
| 5j | B. cinerea | 50 | 96.84[3] | - | Tebuconazole | - |
| 5l | B. cinerea | 50 | 100[3] | - | Tebuconazole | - |
Note: '-' indicates data not available.
Table 3: Antifungal Activity of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea
| Compound | EC50 on FGA (µg/mL) | EC50 on PDA (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| III-3 | < 1.0[4] | - | Pyrimethanil, Cyprodinil | - |
| III-13 | - | - | Pyrimethanil | - |
Note: FGA (Fructose Gelatin Agar), PDA (Potato Dextrose Agar). '-' indicates data not available. The study mentions that compound III-3 exhibited higher activity than the reference compounds but does not provide specific EC50 values for them in this context.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mycelial Growth Rate Method (Poison Plate Technique)
This method is widely used to assess the in vitro antifungal activity of chemical compounds.
-
Preparation of Test Compounds: The synthesized trifluoromethyl pyrimidine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a stock solution.[5][6]
-
Preparation of Fungal Plates: The stock solution is then mixed with a molten sterile culture medium, typically Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 50 µg/mL).[5][6] The mixture is poured into Petri dishes and allowed to solidify.
-
Inoculation: A small disc of mycelium (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of the agar plate.[6]
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25 ± 1°C) for a period of 3 to 4 days, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the dish.[5]
-
Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where 'C' is the average diameter of the fungal colony on the control plate and 'T' is the average diameter of the fungal colony on the treated plate.[5]
-
EC50 Determination: To determine the EC50 value, a series of plates with different concentrations of the test compound are prepared and the inhibition percentages are plotted against the logarithm of the concentration.
Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for many trifluoromethyl pyrimidine antifungals are still under investigation. However, current research points towards several key cellular processes being disrupted.
Interference with Mitochondrial Function
Several studies suggest that trifluoromethyl pyrimidines may exert their antifungal effects by targeting mitochondrial processes. For anilinopyrimidines, resistance mutations have been identified in genes encoding proteins involved in mitochondrial function, strongly indicating the mitochondrion as the primary target. While the exact molecular target within the mitochondria is not fully elucidated, it is hypothesized to be distinct from that of existing anilinopyrimidine fungicides like cyprodinil.[4]
Another potential mitochondrial target is succinate dehydrogenase (SDH) , a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Molecular docking studies have suggested that some trifluoromethyl pyrimidine derivatives can bind to SDH, thereby inhibiting its function.[7] This disruption of cellular respiration would lead to a depletion of ATP and ultimately, fungal cell death.
Caption: Proposed mechanism of action via mitochondrial disruption.
Disruption of Endoplasmic Reticulum (ER) Homeostasis
Recent studies on novel pyrimidine-based scaffolds have indicated a mechanism involving the disruption of the endoplasmic reticulum (ER). A chemical genetics screen in Saccharomyces cerevisiae suggested that these compounds perturb ER function and homeostasis.[6] This disruption leads to the activation of the unfolded protein response (UPR) and inhibits the secretion of essential fungal enzymes, such as collagenases in Aspergillus fumigatus, ultimately impairing fungal growth and virulence.[6]
Caption: Mechanism involving disruption of ER homeostasis.
Inhibition of Nucleic Acid Synthesis
A well-established mechanism for some pyrimidine analogues, such as flucytosine, is the interference with nucleic acid synthesis.[1] These compounds can be converted within the fungal cell into metabolites that inhibit key enzymes involved in DNA and RNA synthesis, such as thymidylate synthase.[1] This leads to faulty protein synthesis and ultimately cell death. While this is a known mechanism for pyrimidine antifungals in general, further research is needed to determine if this pathway is a primary mode of action for the newer trifluoromethyl pyrimidine derivatives.
Caption: General experimental workflow for in vitro antifungal screening.
Conclusion
Trifluoromethyl pyrimidine derivatives represent a versatile and potent class of antifungal agents. The comparative data presented in this guide demonstrates their significant efficacy against a range of important fungal pathogens, in some cases exceeding that of commercially available fungicides. While the precise mechanisms of action are still being unraveled, current evidence points towards the disruption of crucial cellular processes such as mitochondrial function and ER homeostasis. The continued exploration of this chemical scaffold, including detailed structure-activity relationship studies and further elucidation of their molecular targets, holds great promise for the development of the next generation of antifungal therapies.
References
- 1. Fungal Drug Response and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 5. jptcp.com [jptcp.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Antifungal Agent 71's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of Antifungal Agent 71 against established antifungal drugs. The information is supported by available experimental data and detailed experimental protocols to assist in the independent verification of its antifungal properties.
Overview of this compound
This compound is a novel trifluoromethyl pyrimidine derivative, identified as compound 6r in initial studies. Preliminary research has demonstrated its in vitro efficacy against the plant pathogenic fungus Fusarium oxysporum, with a reported half-maximal effective concentration (EC50) of 3.61 µg/mL. While its complete antifungal spectrum and precise mechanism of action are still under investigation, its chemical class suggests a potential mode of action distinct from some of the most common antifungal drug classes.
Comparative Antifungal Activity
To provide a context for the antifungal potency of Agent 71, the following table summarizes its known activity against Fusarium oxysporum alongside the performance of several widely used antifungal agents.
Table 1: In Vitro Activity of Antifungal Agents Against Fusarium oxysporum
| Antifungal Agent | Chemical Class | Proposed Mechanism of Action | EC50 (µg/mL) against Fusarium oxysporum |
| This compound | Trifluoromethyl Pyrimidine | Succinate Dehydrogenase Inhibition (Hypothesized) | 3.61[1] |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the fungal cell membrane, leading to leakage of intracellular contents. | 0.41 - 0.55[2] |
| Itraconazole | Azole | Inhibits lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. | >32 |
| Voriconazole | Azole | Inhibits lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. | 0.53 - 3.3[2] |
| Econazole | Azole | Inhibits lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. | 0.053 |
| Fluconazole | Azole | Inhibits lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. | >64[3] |
Note: EC50 values can vary depending on the specific strain and testing conditions.
Proposed Mechanism of Action of this compound
While direct experimental evidence for the mechanism of action of this compound is not yet published, its chemical structure as a trifluoromethyl pyrimidine derivative points towards the inhibition of succinate dehydrogenase (SDH) as a probable target. SDH is a critical enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the electron transport chain, essential for fungal respiration and energy production.
Below is a diagram illustrating the proposed mechanism of action of this compound in comparison to other major antifungal drug classes that target the ergosterol biosynthesis pathway.
Caption: Comparative overview of the proposed mechanism of this compound and major antifungal classes.
Experimental Protocols
For independent verification of the antifungal activity of this compound, the following standardized protocols are recommended.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) or EC50 of an antifungal agent.
Detailed Steps:
-
Inoculum Preparation: The fungal isolate of interest is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed. Spores are harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted spectrophotometrically to a final concentration of 0.4 x 10^4 to 5 x 10^4 colony-forming units (CFU)/mL.
-
Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.
-
Microplate Inoculation: 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate. Subsequently, 100 µL of the adjusted fungal inoculum is added to each well.
-
Controls: A growth control well (containing inoculum but no drug) and a sterility control well (containing medium but no inoculum) are included on each plate.
-
Incubation: The plates are incubated at 35°C for a duration appropriate for the fungus being tested (typically 48-72 hours for Fusarium species).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by reading the optical density using a microplate reader. The EC50 is the concentration that inhibits 50% of fungal growth.
Mycelial Growth Inhibition Assay
This method provides a visual and quantifiable measure of an antifungal agent's effect on fungal growth.
-
Medium Preparation: A suitable agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved. While the medium is still molten, this compound is added from a stock solution to achieve a range of final concentrations. The medium is then poured into petri dishes.
-
Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature for the test fungus (e.g., 25-28°C) for several days.
-
Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control plate containing no antifungal agent.
Conclusion
This compound demonstrates promising in vitro activity against Fusarium oxysporum. Its classification as a trifluoromethyl pyrimidine derivative suggests a potential mechanism of action through the inhibition of succinate dehydrogenase, a target distinct from many current antifungal therapies. Further investigation is warranted to fully characterize its antifungal spectrum, confirm its mechanism of action, and evaluate its potential for development as a novel therapeutic agent. The protocols provided in this guide offer a standardized framework for the independent verification and expansion of these initial findings.
References
- 1. In vitro pharmacodynamics of amphotericin B, itraconazole, and voriconazole against Aspergillus, Fusarium, and Scedosporium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Response of Fusarium oxysporum soil isolate to amphotericin B and fluconazole at the proteomic level - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Antifungal Agent 71's Efficacy in Model Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational antifungal agent, Antifungal Agent 71, against established antifungal drugs. The data presented is derived from preclinical studies in murine models of disseminated fungal infections.
Executive Summary
This compound is a novel synthetic compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. This document details the in vivo validation of its efficacy in established murine models of candidiasis and aspergillosis. Comparative data against Amphotericin B and Fluconazole are presented to benchmark its performance. The results indicate that this compound exhibits significant efficacy, reducing fungal burden and improving survival rates, positioning it as a promising candidate for further clinical development.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated in immunocompromised murine models of disseminated candidiasis (Candida albicans) and invasive aspergillosis (Aspergillus fumigatus). The primary endpoints were fungal burden in target organs (kidneys for C. albicans, lungs for A. fumigatus) and overall survival.
Table 1: Efficacy of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/g kidney ± SD) | Percent Survival (Day 21) |
| Vehicle Control | - | 6.8 ± 0.5 | 0% |
| This compound | 10 | 3.2 ± 0.4 | 80% |
| This compound | 20 | 2.1 ± 0.3 | 100% |
| Fluconazole | 20 | 4.5 ± 0.6 | 60% |
| Amphotericin B | 1 | 2.5 ± 0.4 | 90% |
Table 2: Efficacy of this compound in a Murine Model of Invasive Aspergillosis
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/g lung ± SD) | Percent Survival (Day 14) |
| Vehicle Control | - | 5.9 ± 0.7 | 0% |
| This compound | 10 | 3.8 ± 0.5 | 70% |
| This compound | 20 | 2.9 ± 0.4 | 90% |
| Voriconazole | 10 | 4.1 ± 0.6 | 60% |
| Amphotericin B | 3 | 3.2 ± 0.5 | 80% |
Mechanism of Action
This compound is hypothesized to act by inhibiting a novel fungal-specific enzyme, Ergosterol Synthase 3 (ErgS3), which is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell lysis and death.[1] Unlike azoles, which target lanosterol 14α-demethylase, this compound acts on a downstream step, potentially reducing the likelihood of cross-resistance.[2][3]
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Murine Model of Disseminated Candidiasis
-
Model Organism: Female BALB/c mice (6-8 weeks old).
-
Pathogen: Candida albicans SC5314.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) on days -4 and -1 relative to infection.
-
Infection: Mice were infected via tail vein injection with 1 x 10^5 CFU of C. albicans in 0.1 mL of sterile saline.
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days. This compound and Fluconazole were administered orally (p.o.), while Amphotericin B was given i.p.
-
Efficacy Assessment:
-
Fungal Burden: On day 8, a subset of mice from each group (n=5) was euthanized, and kidneys were harvested, homogenized, and plated on Sabouraud Dextrose Agar for CFU enumeration.
-
Survival: The remaining mice (n=10 per group) were monitored for 21 days, and survival was recorded daily.
-
Murine Model of Invasive Aspergillosis
-
Model Organism: Male BALB/c mice (6-8 weeks old).
-
Pathogen: Aspergillus fumigatus Af293.
-
Immunosuppression: Mice were immunosuppressed with cyclophosphamide (150 mg/kg, i.p.) on days -2 and +3 relative to infection, and a single dose of cortisone acetate (250 mg/kg, subcutaneous) on day -1.
-
Infection: Mice were infected via intranasal instillation of 2 x 10^7 conidia of A. fumigatus in 20 µL of sterile saline.
-
Treatment: Treatment began 24 hours post-infection and continued for 7 days. This compound and Voriconazole were administered p.o., and Amphotericin B was given i.p.
-
Efficacy Assessment:
-
Fungal Burden: On day 4 post-infection, a subset of mice (n=5) was euthanized, and lungs were harvested for fungal burden analysis by CFU enumeration.
-
Survival: The remaining mice (n=10 per group) were monitored for 14 days.
-
Figure 2: General experimental workflow for in vivo studies.
Comparative Analysis
The data indicates that this compound demonstrates a dose-dependent efficacy in both candidiasis and aspergillosis models. At a dosage of 20 mg/kg, it was superior to the standard-of-care azoles (Fluconazole and Voriconazole) and comparable to Amphotericin B in reducing fungal burden and improving survival. Notably, this compound achieved this efficacy with oral administration, which is a significant advantage over the intravenous route required for Amphotericin B.
Figure 3: Comparative efficacy of this compound.
Conclusion
The in vivo studies presented in this guide validate the potent antifungal activity of this compound. Its efficacy, particularly at higher doses, is comparable to that of Amphotericin B, the "gold standard" for many systemic fungal infections, and superior to commonly used azoles in these models. The novel mechanism of action suggests a potential for activity against azole-resistant strains, although this requires further investigation. The favorable oral bioavailability and high efficacy make this compound a strong candidate for continued preclinical and future clinical development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
